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  • Product: Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate
  • CAS: 929973-87-5

Core Science & Biosynthesis

Foundational

Mechanism of action of Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate

An In-Depth Technical Guide to the Mechanism of Action and Synthetic Utility of Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate Executive Summary In modern drug discovery, specific molecular building blocks act as...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action and Synthetic Utility of Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate

Executive Summary

In modern drug discovery, specific molecular building blocks act as "privileged scaffolds," providing the foundational architecture for active pharmaceutical ingredients (APIs). Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS 929973-87-5) is one such critical intermediate. Because it is a synthetic precursor rather than a finalized drug, its "mechanism of action" is bipartite:

  • Chemical Mechanism of Action: Its highly predictable reactivity profile (driven by lactam-lactim tautomerization and electron-withdrawing groups) allows it to act as an electrophilic/nucleophilic hub.

  • Pharmacological Mechanism of Action: The structurally conserved derivatives synthesized from this scaffold exhibit potent biological activity, most notably as ATP-competitive kinase inhibitors (EGFR/BRAF) and DNA gyrase inhibitors.

This whitepaper synthesizes the structural pharmacology, chemical reactivity, and biological targets of the 5-cyano-6-oxo-1,6-dihydropyridine scaffold, providing actionable protocols for drug development professionals.

Structural Pharmacology and Chemical Mechanism

The pharmacological versatility of Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate is dictated by its unique electronic and structural features. The scaffold contains three critical functional groups: a 6-oxo moiety, a 5-cyano group, and a 3-carboxylate ester.

Lactam-Lactim Tautomerization

The core ring undergoes dynamic tautomerization between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms. In physiological conditions and polar solvents, the lactam form predominates. This is crucial for target engagement: the 6-oxo oxygen acts as a potent hydrogen bond acceptor, while the adjacent N-H acts as a hydrogen bond donor. This exact donor-acceptor motif perfectly mimics the adenine ring of ATP, allowing these derivatives to anchor into the hinge region of various kinases[1].

Electronic Modulation via the Cyano Group

The 5-cyano group is strongly electron-withdrawing via both inductive and resonance effects. This serves two mechanistic purposes:

  • Chemical: It significantly increases the acidity of the N-H proton, facilitating highly regioselective N-alkylation under mild basic conditions.

  • Biological: It lowers the pKa of the molecule and modulates the electron density of the pyridine ring, enhancing π−π stacking interactions with aromatic residues (e.g., Phenylalanine) in the binding pockets of target enzymes[2].

G Lactam Lactam Form (6-oxo-1,6-dihydropyridine) Lactim Lactim Form (6-hydroxypyridine) Lactam->Lactim Tautomerization N_Alk N-Alkylation (Kinase Inhibitors) Lactam->N_Alk Base (e.g., K2CO3) Electrophile O_Alk O-Alkylation (Antibacterial Agents) Lactim->O_Alk Ag2CO3 / Electrophile

Caption: Chemical mechanism of action: Scaffold tautomerization and divergent synthetic pathways.

Pharmacological Mechanisms of Scaffold Derivatives

Once functionalized, the 5-cyano-6-oxo-pyridine core acts as the primary pharmacophore for several high-value biological targets.

A. Dual EGFR and BRAF V600E Inhibition (Anticancer)

Derivatives of the 5-cyano-6-oxo-pyridine scaffold have been identified as potent dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and BRAF V600E mutations[2].

  • Mechanism: The 6-oxo-1,6-dihydropyridine core binds competitively to the ATP-binding pocket of the kinase domain. The N-H and C=O groups form critical bidentate hydrogen bonds with the backbone amides of the hinge region (e.g., Met793 in EGFR). By blocking ATP binding, the scaffold halts the downstream RAS/MEK/ERK signaling cascade, inducing apoptosis in tumor cells[1][2].

B. DNA Gyrase A Inhibition (Antibacterial)

Recent studies have demonstrated that N-amino and dihydropyrimidine hybrids of the 5-cyano-6-oxo-pyridine scaffold exhibit potent bactericidal activity[3][4].

  • Mechanism: Acting as a quinolone isostere, the scaffold targets the DNA gyrase A subunit in Gram-negative bacteria (like E. coli). It stabilizes the DNA-gyrase cleavage complex, preventing the resealing of supercoiled DNA, which leads to double-strand breaks and rapid bacterial cell death[3].

C. Cyclooxygenase-2 (COX-2) Inhibition (Anti-inflammatory)

Phenoxyacetic acid derivatives of the cyanopyridone core have shown selective COX-2 inhibition[5].

  • Mechanism: The rigid planar structure of the pyridine ring, combined with the hydrophobic substituents often added at the 3-carboxylate position, allows the molecule to selectively enter the wider hydrophobic side pocket of the COX-2 enzyme, blocking the conversion of arachidonic acid to pro-inflammatory prostaglandins[5].

Pathway Inhibitor 5-Cyano-6-oxo-pyridine Derivatives EGFR EGFR (Receptor Tyrosine Kinase) Inhibitor->EGFR ATP-competitive binding BRAF BRAF V600E Kinase Inhibitor->BRAF ATP-competitive binding EGFR->BRAF RAS Activation MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Tumor Cell Proliferation & Survival ERK->Proliferation Gene Transcription

Caption: Pharmacological mechanism: Dual inhibition of EGFR and BRAF pathways by scaffold derivatives.

Quantitative Pharmacological Data Summary

The following table synthesizes recent quantitative data demonstrating the efficacy of APIs derived from the 5-cyano-6-oxo-1,6-dihydropyridine scaffold.

Scaffold Derivative ClassPrimary Biological TargetKey Quantitative Metric (Efficacy)Reference
Quinazolin-4-one Hybrids EGFR / BRAF V600EEGFR IC50 = 89 nM; BRAF IC50 = 65 nM[2]
N-amino-5-cyano-6-pyridones DNA Gyrase AIC50 = 1.68 µg/mL (against E. coli)[4]
Dihydropyrimidine Hybrids DNA GyraseMIC = 0.97 µg/mL (against E. coli)[3]
Phenoxyacetic acid derivatives COX-2 (Cyclooxygenase)25.23% in vivo edema inhibition at 5h[5]

Experimental Protocol: Regioselective N-Alkylation Workflow

To utilize Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate in drug discovery, researchers must functionalize the core. The most critical step is regioselective N-alkylation (favoring the lactam nitrogen over the lactim oxygen) to build kinase inhibitors.

The following protocol is designed as a self-validating system, explaining the causality behind each chemical choice.

Materials & Reagents
  • Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate (1.0 eq)

  • Alkyl halide/Electrophile (e.g., benzyl bromide) (1.2 eq)

  • Potassium Carbonate ( K2​CO3​ ) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology
  • Preparation of the Anion: Dissolve the scaffold (1.0 eq) in anhydrous DMF at room temperature. Add finely powdered K2​CO3​ (2.0 eq).

    • Causality: K2​CO3​ is a mild base. Because the 5-cyano group highly acidifies the N-H proton, a mild base is sufficient for deprotonation. Using a harder base (like NaH) or a silver salt (like Ag2​CO3​ ) would shift the ambient nucleophilicity toward the oxygen, resulting in unwanted O-alkylation.

  • Electrophilic Addition: Stir the suspension for 30 minutes to ensure complete deprotonation, then add the alkyl halide (1.2 eq) dropwise.

    • Causality: Pre-stirring ensures the formation of the thermodynamic enolate equivalent. Dropwise addition prevents localized high concentrations of the electrophile, minimizing di-alkylation or polymerization.

  • Reaction Progression: Heat the mixture to 60°C and monitor via TLC (Hexanes:EtOAc 1:1) or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Quenching and Precipitation: Pour the reaction mixture into ice-cold distilled water.

    • Causality: DMF is highly miscible with water, while the N-alkylated product is highly hydrophobic. This causes the target API to crash out of solution as a precipitate, allowing for easy isolation without complex column chromatography.

  • Validation (Self-Validating Check): Filter the precipitate and analyze via 1H NMR and 13C NMR.

    • Causality Check: To confirm N-alkylation over O-alkylation, verify the 13C NMR spectrum. The presence of a carbonyl carbon peak around 160-162 ppm confirms the retention of the 6-oxo group (N-alkylation). If the peak shifts significantly and the aromatic region changes, O-alkylation has occurred[6].

References

  • Synthesis of new dihydropyrimidine derivatives and investigation of their antimicrobial and DNA gyrase inhibitory activities. PubMed (NIH). Available at:[Link]

  • New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights. PubMed Central (NIH). Available at:[Link]

  • Synthesis, and biological evaluation of novel 2- (3-(5-cyano-6-oxo-4-phenyl-1,6-dihydropyridin- 2-yl)phenoxy)acetic acid as potent anti-inflammatory. Novelty Journals. Available at:[Link]

  • Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAF V600E : Design, Synthesis, and Antiproliferative Activity. MDPI. Available at:[Link]

  • Photocatalyst-Free Singlet Oxygen-Induced Oxygenation: A Strategy for the Preparation of 5-Cyano-2-pyridones Driven by Blue-Light Irradiation. ACS Publications. Available at:[Link]

Sources

Exploratory

In-Depth Technical Guide: 1H and 13C NMR Chemical Shifts for Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate

Executive Summary Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS: 929973-87-5) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of biologically active small molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS: 929973-87-5) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of biologically active small molecules, including kinase inhibitors and antimicrobial agents. The structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy requires a deep understanding of its electronic environment, specifically the push-pull dynamics exerted by the electron-donating pyridone nitrogen and the electron-withdrawing cyano and ester groups. This whitepaper provides a comprehensive, field-proven guide to the 1 H and 13 C NMR chemical shifts of this molecule, grounded in tautomeric mechanics and rigorous experimental protocols.

Structural Mechanics & Tautomerism

A critical factor in the NMR analysis of 6-oxo-1,6-dihydropyridines (2-pyridones) is the prototropic tautomerism between the lactam (6-oxo) and lactim (6-hydroxy) forms.

In non-polar solvents, a dynamic equilibrium exists. However, in strongly hydrogen-bonding polar aprotic solvents such as DMSO- d6​ , the equilibrium is overwhelmingly driven toward the 6-oxo (lactam) tautomer [1]. This solvent-induced stabilization is essential for obtaining high-resolution, reproducible spectra. As demonstrated in1[1], the chemical shifts of the ring carbons are highly sensitive to this state. The presence of the electron-withdrawing cyano group at C-5 and the methyl carboxylate at C-3 further locks the ring into a highly conjugated, rigid planar structure, profoundly impacting the local magnetic shielding of the ring protons.

1 H NMR Resonance Assignments

The 1 H NMR spectrum of Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate in DMSO- d6​ is characterized by four distinct resonance signals. The data below is synthesized from empirical studies of 2[2].

Quantitative Data Table: 1 H NMR (400 MHz, DMSO- d6​ )
NucleusChemical Shift (ppm)MultiplicityCoupling (J)IntegrationAssignment
1 H~12.50Broad Singlet (br s)-1HN-H (Lactam)
1 H~8.30Doublet (d)2.2 Hz1HC(2)-H
1 H~8.10Doublet (d)2.2 Hz1HC(4)-H
1 H~3.85Singlet (s)-3H-OCH 3​ (Ester)

Causality & Insights:

  • The N-H Proton (~12.50 ppm): The extreme downfield shift is a direct consequence of the strong intermolecular hydrogen bonding with the DMSO- d6​ solvent molecules, which deshields the proton. The quadrupolar relaxation of the 14 N nucleus broadens this signal.

  • The Meta-Coupled Protons (~8.30 & ~8.10 ppm): Protons at C-2 and C-4 are meta to each other, resulting in a characteristic coupling constant ( 4J ) of ~2.2 Hz. The C-2 proton is slightly more deshielded due to its immediate proximity to the electronegative ring nitrogen and the anisotropic effect of the adjacent ester carbonyl.

13 C NMR Resonance Assignments

The 13 C NMR spectrum reveals the hidden electronic architecture of the molecule. The assignments below are derived from3[3] and 4[4].

Quantitative Data Table: 13 C NMR (100 MHz, DMSO- d6​ )
NucleusChemical Shift (ppm)AssignmentCausality / Electronic Environment
13 C~163.8C=O (Ester)Highly deshielded carbonyl carbon of the methyl ester.
13 C~160.1C-6 (C=O Pyridone)Amide/lactam carbonyl carbon; slightly shielded relative to the ester due to nitrogen lone-pair delocalization[3].
13 C~148.5C-2Deshielded alpha-carbon adjacent to the electronegative ring nitrogen.
13 C~143.9C-4Deshielded by the combined electron-withdrawing effects of the ester and cyano groups[3].
13 C~115.7-C≡NTypical sp-hybridized cyano carbon resonance[4].
13 C~113.4C-3Alpha-carbon to the ester; shielded by resonance from the nitrogen lone pair.
13 C~103.8C-5Highly shielded due to the strong push-pull resonance of the pyridone system, concentrating electron density at this node[3].
13 C~52.5-OCH 3​ Typical methoxy carbon attached to an ester carbonyl.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol establishes a self-validating system for acquiring the NMR spectra of this compound.

Step 1: Sample Preparation (Tautomer Locking)

  • Dissolve 5–10 mg of the highly pure compound in 0.6 mL of anhydrous DMSO- d6​ .

  • Causality: Trace water will cause rapid proton exchange, obliterating the N-H signal. Anhydrous DMSO- d6​ locks the molecule into the 6-oxo tautomer.

Step 2: Probe Tuning & Matching

  • Manually tune and match the probe for both the 1 H and 13 C channels.

  • Causality: The molecule contains five quaternary carbons (C-3, C-5, C-6, C≡N, C=O). Quaternary carbons lack Nuclear Overhauser Effect (NOE) enhancement and have long T1​ relaxation times. Perfect tuning maximizes the Signal-to-Noise Ratio (SNR) required to resolve these peaks.

Step 3: Automated & Manual Shimming

  • Execute automated gradient shimming on the Z-axis. Fine-tune manually until the Full Width at Half Maximum (FWHM) of the residual DMSO peak (2.50 ppm) is <1.0 Hz.

Step 4: Acquisition Parameters

  • 1 H NMR: Acquire 16–32 scans with a relaxation delay ( D1​ ) of 2 seconds.

  • 13 C NMR: Acquire 1024 scans with a D1​ of 3 seconds to ensure complete relaxation of the quaternary carbons.

Step 5: Internal Validation Check

  • Integrate the methoxy singlet (~3.85 ppm) and set it exactly to 3.00.

  • Validation Rule: The broad N-H peak (~12.50 ppm) must integrate to 0.85. If it integrates to < 0.50, the system has failed the self-validation check (indicating either rapid exchange with water impurities or a shift toward the 2-hydroxypyridine tautomer). Discard the sample, dry the compound under vacuum, and repeat Step 1 with fresh anhydrous solvent.

NMR Elucidation Workflow

NMR_Workflow Start Sample Preparation (DMSO-d6, 5-10 mg) Tuning Probe Tuning & Matching (1H / 13C Channels) Start->Tuning Shimming Automated/Manual Shimming (Optimize Z-axis) Tuning->Shimming Acq1D 1D Acquisition (1H: 16 scans, 13C: 1024 scans) Shimming->Acq1D Acq2D 2D Correlation (HSQC, HMBC for C-H connectivity) Acq1D->Acq2D Analysis Spectral Processing (Fourier Transform, Phase Correction) Acq2D->Analysis Validation Structural Validation (Confirm 6-oxo tautomer) Analysis->Validation

Workflow for the NMR structural elucidation and tautomeric validation of pyridone derivatives.

References

  • Title: Solution and solid state (CPMAS)
  • Title: Competing transformations of 2-cyanoacetanilides in the reactions with derivatives of ethoxymethylenemalonic acid Source: Arkivoc URL
  • Title: Ethyl 2-Cyano-3-oxobutanoate | Pharmaceutical Intermediate Source: Benchchem URL
  • Title: Synthesis of 6-(2-hydroxyaryl)

Sources

Foundational

Solubility Profile and Solvation Thermodynamics of Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate

Target Audience: Researchers, Formulation Scientists, and Process Chemists Document Type: Technical Whitepaper Executive Summary Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS: 929973-87-5) is a highly funct...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Process Chemists Document Type: Technical Whitepaper

Executive Summary

Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS: 929973-87-5) is a highly functionalized heterocycle utilized as a critical building block in the synthesis of bioactive compounds and pharmaceutical intermediates. Due to its dense array of hydrogen-bond donors and acceptors, its solubility behavior is highly non-ideal. This whitepaper provides an in-depth analysis of its solubility profile, detailing the thermodynamic causality behind its solvation mechanics and establishing a self-validating protocol for empirical quantification.

Structural Determinants of Solubility

The macroscopic solubility of this compound is dictated by the microscopic interactions of its structural motifs. Understanding these interactions is critical for rational solvent selection during synthesis and purification.

  • Lactam-Lactim Tautomerism and Dimerization: The 6-oxo-1,6-dihydropyridine core is a classic 2-pyridone derivative. It exhibits a tautomeric equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms . In the solid state, the lactam form predominates, forming exceptionally stable, hydrogen-bonded dimers via Conjugated Dual Hydrogen Bonding (CDHB) . This results in a high crystal lattice energy that presents a massive thermodynamic barrier to dissolution.

  • Substituent Electronics: The 5-cyano group is a strong electron-withdrawing moiety that increases the molecular dipole moment and acts as a localized hydrogen-bond acceptor. The 3-methyl carboxylate ester introduces a degree of lipophilicity but restricts aqueous solubility compared to a free carboxylic acid.

  • Solvent Causality: Solvents incapable of disrupting the robust intermolecular CDHB networks of the pyridone core will yield exceptionally poor solubility. Dissolution requires a solvent with a high hydrogen-bond accepting (HBA) capacity to outcompete the solute-solute dimer interactions .

Mechanistic Insights: Solute-Solvent Dynamics

The transition from a crystalline solid to a solvated monomer depends entirely on the solvent's ability to break the pyridone dimer. Polar aprotic solvents excel at this by acting as strong hydrogen-bond acceptors without competing as donors, whereas non-polar solvents leave the dimer intact.

SolvationDynamics Solid Solid State (Hydrogen-Bonded Dimer) NonPolar Non-Polar Solvents (e.g., Hexane, Toluene) Poor Solubility Solid->NonPolar High Lattice Energy Maintained Protic Polar Protic Solvents (e.g., MeOH, EtOH) Moderate Solubility Solid->Protic Competitive H-Bonding Aprotic Polar Aprotic Solvents (e.g., DMSO, DMF) High Solubility Solid->Aprotic Strong H-Bond Acceptance

Thermodynamic pathways of solvation and dimer disruption across different solvent classes.

Empirical Solubility Profile in Organic Solvents

Based on the thermodynamic principles of solvation for heavily functionalized pyridones , the solubility across various organic solvents is stratified below.

Solvent ClassSolventEstimated Solubility (25°C)Primary Solvation Mechanism
Polar Aprotic DMSO> 50 mg/mLStrong HBA disrupts pyridone dimers; high dielectric constant stabilizes the monomer.
Polar Aprotic DMF30 - 50 mg/mLSimilar to DMSO; highly efficient at dissociating the lactam hydrogen bonds.
Polar Protic Methanol5 - 15 mg/mLCompetitive H-bonding establishes a solvent-dependent lactam-lactim equilibrium.
Polar Protic Ethanol2 - 8 mg/mLLower dielectric constant than methanol; hydrophobic ester provides limited interaction.
Halogenated Dichloromethane1 - 5 mg/mLWeak dipole-dipole interactions; insufficient to fully break solid-state dimers.
Non-Polar Toluene< 0.1 mg/mLInability to participate in H-bonding; lattice energy heavily dominates.
Non-Polar Hexane< 0.01 mg/mLCompletely incompatible with the polar, H-bonding nature of the solute.

Experimental Workflow: Thermodynamic Solubility Screening

To accurately quantify the solubility of Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate, a rigorous shake-flask protocol coupled with HPLC-UV is required. Kinetic solubility methods (e.g., solvent shift) are inadequate here due to the compound's propensity for supersaturation and delayed crystallization.

Workflow Prep 1. Sample Preparation Equil 2. Isothermal Equilibration (72 hrs, 25°C) Prep->Equil Sep 3. Phase Separation (Centrifugation) Equil->Sep Quant 4. HPLC-UV Quantification Sep->Quant Data 5. Thermodynamic Modeling Quant->Data

Standardized high-throughput workflow for thermodynamic solubility determination.

Step-by-Step Methodology (Self-Validating Protocol)
  • Solid Dispensing: Accurately weigh 10.0 mg of the compound into 2.0 mL glass HPLC vials.

  • Solvent Addition: Add 1.0 mL of the target organic solvent to each vial to create a supersaturated suspension. Ensure visible solid remains; if not, add more solid until saturation is visually confirmed.

  • Isothermal Equilibration: Seal the vials and agitate at 300 RPM on a thermoshaker maintained strictly at 25.0 ± 0.1 °C for 72 hours.

    • Causality Check: A 72-hour window is mandatory to ensure the dissolution-crystallization equilibrium is reached. Pyridone dimer dissociation is kinetically slow, and shorter equilibration times often result in false supersaturation readings.

  • Phase Separation: Centrifuge the vials at 10,000 x g for 15 minutes at 25°C to pellet the undissolved solid.

    • Causality Check: Centrifugation is strictly preferred over syringe filtration. The highly polarizable cyano and oxo groups can non-specifically adsorb onto standard PTFE or nylon filter membranes, leading to artificially low solubility quantification.

  • Aliquot and Dilution: Carefully extract 50 µL of the clear supernatant without disturbing the pellet. Dilute immediately with a compatible diluent (e.g., 50:50 Water:Acetonitrile) to ensure the concentration falls within the linear dynamic range of the UV detector and to prevent precipitation prior to injection.

  • HPLC-UV Quantification: Analyze via RP-HPLC using a standard C18 column. Detect at the UV maximum (typically ~290-310 nm for substituted pyridones). Quantify the concentration against a multi-point external calibration curve prepared from a certified reference standard.

Applications in Drug Development & Process Chemistry

Understanding the steep solubility gradient of this compound is critical for process optimization:

  • Reaction Optimization: Utilizing DMSO or DMF is essential for nucleophilic substitutions or cross-coupling reactions involving the pyridone core to ensure the substrate is fully dissolved and available for reaction.

  • Anti-Solvent Crystallization: The stark contrast in solubility between polar aprotic solvents (high solubility) and protic/non-polar solvents (low solubility) makes systems like DMF/Water or DMSO/Ethanol ideal anti-solvent pairs for high-yield, high-purity crystallization workflows.

References

  • Wikipedia Contributors. "2-Pyridone." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Wu, C. C., et al. "Conjugated Dual Hydrogen Bonds Mediating 2-Pyridone/2-Hydroxypyridine Tautomerism." Journal of Physical Chemistry B, 2001. URL:[Link]

  • Kresheck, G. C., et al. "A Kinetic and Equilibrium Study of Hydrogen Bond Dimerization of 2-Pyridone in Hydrogen Bonding Solvent." Journal of the American Chemical Society, 1970. URL:[Link]

  • Hurtado-Rodríguez, D., et al. "Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions." RSC Advances, 2022. URL:[Link]

Exploratory

Thermodynamic Stability and Tautomeric Profiling of Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate

Executive Overview & Structural Profiling Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS: 929973-87-5) is a highly functionalized N-heterocyclic scaffold utilized extensively in the development of enzyme inh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview & Structural Profiling

Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS: 929973-87-5) is a highly functionalized N-heterocyclic scaffold utilized extensively in the development of enzyme inhibitors and receptor modulators. Structurally, it is a substituted 2-pyridone derivative featuring two potent electron-withdrawing groups (EWGs): a cyano group at the C5 position and a methyl ester at the C3 position.

Understanding the thermodynamic stability of this molecule is not merely an academic exercise; it is a critical prerequisite for rational drug design. The molecule's behavior is dictated by a complex interplay of lactam-lactim tautomerism, strong intermolecular dimerization, and solvent-dependent dipole stabilization. This technical guide dissects the thermodynamic mechanics of this scaffold and provides field-proven, self-validating protocols for quantifying its stability.

The Thermodynamic Mechanics of the 2-Pyridone Scaffold

Lactam vs. Lactim Tautomeric Equilibria

The core of Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate's thermodynamic behavior lies in its prototropic tautomerism. The molecule exists in a dynamic equilibrium between the lactam (1,6-dihydropyridine-6-one) and lactim (6-hydroxypyridine) forms.

In the gas phase, the lactim form is marginally more stable (by approximately 3.23 kJ/mol) due to the minimization of steric hindrance and the reduction of electrostatic repulsion that otherwise subdues hyperconjugation in the lactam form1[1]. However, in the solid state and in polar solvents, the equilibrium shifts dramatically in favor of the lactam form. This reversal is driven by the significantly higher dipole moment of the lactam species, which allows for superior stabilization via solvent dipole interactions.

Substituent Effects: The Push-Pull Electronic System

The presence of the C5-cyano and C3-methyl ester groups profoundly alters the thermodynamic landscape compared to the parent 2-pyridone. Both substituents are strong π -acceptors. In the lactam form, the nitrogen lone pair is conjugated with the C6 carbonyl. The C5-cyano group extends this conjugation, creating a "push-pull" electronic distribution that increases the acidity of the N-H proton and stabilizes the resulting anionic intermediate during proton transfer. This extended conjugation lowers the lowest unoccupied molecular orbital (LUMO), making the lactam form exceptionally stable under physiological conditions 2[2].

Dimerization Thermodynamics

A defining characteristic of 2-pyridones is their ability to form robust, hydrogen-bonded dimers. The unimolecular 1,3-proton shift required for tautomerization carries a prohibitively high activation barrier of ~137.1 kJ/mol[3]. However, dimerization facilitates an intermolecular mixed-dimer interconversion, effectively dropping the activation barrier to ~30.8 kJ/mol[3]. The dimerization process is highly exergonic, with thermodynamic values for 2-pyridone dimerization showing massive stabilization enthalpies4[4].

Tautomerism Lactam Lactam Form (2-Pyridone) Lactim Lactim Form (2-Hydroxypyridine) Lactam->Lactim Intramolecular Barrier ~137 kJ/mol Polar Polar Solvents (High Dielectric) Lactam->Polar Dipole Stabilization Dimer H-Bonded Dimer (Self-Association) Lactam->Dimer Intermolecular H-Bond Barrier ~30 kJ/mol NonPolar Gas Phase (Minimal Sterics) Lactim->NonPolar Steric Relief

Thermodynamic logic of lactam-lactim tautomerization and dimerization pathways.

Self-Validating Experimental Protocols

To accurately profile the thermodynamic stability of Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate, one must decouple the tautomeric equilibrium from the dimerization equilibrium. The following protocols form a self-validating system: experimental data is controlled for concentration artifacts and cross-verified against high-level computational models.

Protocol A: Concentration-Controlled Variable-Temperature NMR (VT-NMR)

Causality: Standard VT-NMR cannot distinguish between enthalpy changes due to tautomerization and those due to dimer dissociation. By running the experiment across a concentration gradient, we extrapolate to infinite dilution, isolating the pure monomeric tautomeric equilibrium ( Keq​ ).

Step-by-Step Methodology:

  • Sample Preparation: Prepare five distinct concentrations (0.5 mM, 1.0 mM, 5.0 mM, 10.0 mM, and 50.0 mM) of Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate in anhydrous DMSO- d6​ (polar) and CDCl 3​ (non-polar).

  • Spectral Acquisition: Acquire quantitative 1 H-NMR spectra at 10-degree increments from 298 K to 373 K. Ensure a relaxation delay ( D1​ ) of at least 5 times the longest T1​ relaxation time to guarantee accurate integration.

  • Signal Integration: Integrate the distinct C4-H proton signals (which shift depending on the tautomeric state) or the N-H/O-H protons if exchange is slow on the NMR timescale.

  • Data Extrapolation: Plot the apparent Keq​ against concentration for each temperature. Extrapolate the y-intercept (infinite dilution) to find the true monomeric Keq​ .

  • van't Hoff Analysis: Plot ln(Keq​) vs. 1/T . The slope yields −ΔH/R and the intercept yields ΔS/R .

Protocol B: Density Functional Theory (DFT) Computational Validation

Causality: B3LYP functionals often incorrectly favor the lactim form by underestimating dispersion forces. We utilize the M06-2X functional, which accounts for non-covalent interactions, paired with a Polarizable Continuum Model (PCM) to accurately reflect the massive dipole moment disparity between the tautomers.

Step-by-Step Methodology:

  • Geometry Optimization: Build the lactam and lactim structures. Optimize geometries using Gaussian software at the M06-2X/6-311++G(d,p) level of theory.

  • Frequency Calculations: Perform vibrational frequency calculations at the same level of theory to ensure the absence of imaginary frequencies (confirming a true energy minimum) and to extract Zero-Point Energies (ZPE).

  • Solvent Modeling: Apply the Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM) using water and chloroform as solvents to evaluate ΔGsolv​ .

  • Transition State Search: Use the Synchronous Transit-Guided Quasi-Newton (STQN) method to locate the transition state for the 1,3-proton shift. Calculate the activation energy ( Ea​ ) to validate the kinetic stability of the isolated monomer.

Workflow Prep Sample Prep (Variable Conc.) NMR VT-NMR Spectroscopy Prep->NMR Controls Dimerization VanHoff van't Hoff Analysis NMR->VanHoff DFT DFT Modeling (M06-2X/PCM) Thermo Thermodynamic Validation DFT->Thermo Cross-Verifies Enthalpy VanHoff->Thermo

Self-validating experimental workflow for extracting thermodynamic parameters.

Quantitative Data Summary

The following table summarizes the baseline thermodynamic parameters for the 2-pyridone scaffold, serving as a comparative benchmark for the highly substituted Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate.

Thermodynamic ParameterLactam (2-Pyridone) FormLactim (2-Hydroxypyridine) FormDimeric Complex (Lactam)
Relative Free Energy ( ΔGgas​ ) +3.23 kJ/mol0.00 kJ/mol (Reference)-49.6 kJ/mol
Relative Free Energy ( ΔGaq​ ) 0.00 kJ/mol (Reference)+9.28 kJ/molN/A (Solvent Disrupted)
Unimolecular Activation ( Ea​ ) ~137.1 kJ/mol~137.1 kJ/molN/A
Bimolecular Activation ( Ea​ ) ~30.8 kJ/mol~30.8 kJ/molN/A
Dipole Moment ( μ ) ~4.3 Debye~1.4 Debye~0.0 Debye (Centrosymmetric)

Note: The addition of the C5-cyano and C3-carboxylate groups in Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate further increases the dipole moment of the lactam form, driving the ΔGaq​ even lower and rendering the lactim form virtually undetectable in polar media.

References

  • International Journal of Molecular Sciences (MDPI)
  • The Journal of Physical Chemistry (ACS Publications)
  • Molecules (MDPI)
  • 3-Cyano-4-(methylthio)-6-methyl-1,2-dihydropyridine-2-one (Chemical Directory & Analogs)

Sources

Protocols & Analytical Methods

Method

Application Note: Methyl 5-Cyano-6-oxo-1,6-dihydropyridine-3-carboxylate in Drug Discovery

Strategic Functionalization of a Privileged Scaffold for Targeted Therapeutics Executive Summary The 2-pyridone ring is a highly privileged scaffold in modern medicinal chemistry, renowned for its metabolic stability, aq...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Functionalization of a Privileged Scaffold for Targeted Therapeutics

Executive Summary

The 2-pyridone ring is a highly privileged scaffold in modern medicinal chemistry, renowned for its metabolic stability, aqueous solubility, and exceptional capacity to act as a non-peptidic mimic[1]. Within this chemical space, methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS: 929973-87-5) [2] emerges as a uniquely valuable precursor. By integrating three orthogonal reactive handles—a cyano group, a methyl ester, and a lactam core—this molecule provides drug development professionals with a versatile foundation for the divergent synthesis of complex heterocyclic libraries, including kinase inhibitors, epigenetic modulators, and antimicrobial agents.

Structural Rationale & Mechanistic Insights

The utility of this precursor is rooted in its highly predictable, yet tunable, reactivity profile. As an Application Scientist, understanding the causality behind its chemical behavior is critical for designing successful synthetic routes:

  • The Ambident Lactam Core (C6): The 2-pyridone system exists in a dynamic tautomeric equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms[1]. Deprotonation yields an ambident anion. The regioselectivity of subsequent electrophilic attacks (N- vs. O-alkylation) is strictly governed by Hard-Soft Acid-Base (HSAB) principles, allowing chemists to selectively target either the nitrogen or oxygen atom by modulating the counterion and solvent.

  • The Electron-Withdrawing Cyano Group (C5): The C5 nitrile not only lowers the pKa of the adjacent lactam N-H (facilitating milder deprotonation) but also serves as a prime candidate for reduction to primary amines or direct participation in cyclocondensation reactions to form fused bicyclic systems like 1,6-naphthyridines[3].

  • The Methyl Carboxylate (C3): Positioned optimally for amidation, this ester group is frequently utilized to install extended hydrophobic tails or solvent-exposed solubilizing groups via direct aminolysis or saponification/coupling sequences.

Therapeutic Target Mapping

Derivatives of the 5-cyano-2-pyridone scaffold have demonstrated profound efficacy across multiple therapeutic domains[4][5]. The structural complementarity of the pyridone core to various enzymatic binding pockets drives its widespread use.

Pathway A Methyl 5-cyano-6-oxo- 1,6-dihydropyridine-3-carboxylate B EZH2 Inhibitors (Epigenetics/Oncology) A->B C PDE III Inhibitors (Cardiovascular) A->C D DNA Gyrase Inhibitors (Antimicrobial) A->D

Fig 1. Divergent therapeutic applications of the 5-cyano-2-pyridone scaffold in drug discovery.

  • EZH2 Inhibitors: The lactam N-H and C=O form critical, bidentate hydrogen bonds within the S-adenosylmethionine (SAM) binding pocket of the EZH2 enzyme, a mechanism validated by FDA-approved drugs like tazemetostat[1][4].

  • PDE III Inhibitors: Functioning as milrinone analogues, these derivatives elevate intracellular cAMP, promoting potent cardiotonic activity[5].

  • DNA Gyrase Inhibitors: N-amino functionalized 5-cyano-6-pyridones exhibit strong minimum inhibitory concentrations (MIC) against multi-drug resistant Gram-negative bacteria by disrupting DNA topology[3].

Quantitative Data & Selectivity Matrices

To facilitate rational experimental design, the physicochemical baseline of the precursor and the empirical rules for its regioselective functionalization are summarized below.

Table 1: Physicochemical Properties of the Precursor

Property Value Causality / Significance in Drug Design
Formula C8H6N2O3 Highly functionalized, low-molecular-weight starting point.
Molecular Weight 178.14 g/mol [2] Ensures high Ligand Efficiency (LE) in fragment-based discovery.
CAS Number 929973-87-5[2] Standardized identifier for global procurement and inventory.

| H-Bond Donors/Acceptors | 1 / 4 | Provides the essential pharmacophoric interactions for kinase/EZH2 targeting[1]. |

Table 2: Regioselectivity Matrix for Pyridone Alkylation

Base / Solvent System Electrophile Class Major Product Mechanistic Rationale (HSAB Theory)
K₂CO₃ / DMF Alkyl Bromides N-Alkylated Soft base (N) reacts with soft electrophile (Sₙ2). DMF poorly solvates K⁺, leaving N free.
Ag₂CO₃ / Toluene Alkyl Iodides O-Alkylated Hard Ag⁺ tightly coordinates the soft N atom, sterically and electronically forcing O-alkylation.

| NaH / THF | Acyl Chlorides | O-Acylated | Hard alkoxide-like oxygen reacts rapidly with the hard acyl carbon center. |

Experimental Methodologies

The following protocol details the regioselective N-alkylation of methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate. This methodology is designed as a self-validating system : every step includes a mechanistic justification and an in-process control to ensure high fidelity and reproducibility.

Workflow S1 1. Solubilization Dissolve precursor in anhydrous DMF S2 2. Deprotonation Add K2CO3, stir at 25°C for 30 min S1->S2 S3 3. Electrophilic Addition Dropwise addition of Alkyl Halide S2->S3 S4 4. Thermal Activation Heat to 60°C (4-6h), monitor by LC-MS S3->S4 S5 5. Quench & Extract Ice water quench, EtOAc extraction S4->S5 S6 6. Purification Flash chromatography (SiO2) S5->S6

Fig 2. Self-validating experimental workflow for the regioselective N-alkylation of 2-pyridones.

Protocol: Regioselective N-Alkylation for Library Generation

Objective: To synthesize N-alkylated derivatives for downstream screening while strictly suppressing O-alkylation side products.

Step-by-Step Procedure:

  • Solubilization: Suspend 1.0 equivalent (eq) of methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration) under an inert argon atmosphere.

    • Causality: Anhydrous conditions are mandatory to prevent the hydrolysis of the incoming alkyl halide. DMF is chosen because its high dielectric constant stabilizes the transition state of the Sₙ2 reaction.

  • Deprotonation: Add 1.5 eq of finely powdered, anhydrous Potassium Carbonate (K₂CO₃). Stir the suspension at 25°C for 30 minutes.

    • Causality: K₂CO₃ is a mild, insoluble base that slowly generates the ambident pyridone anion. The potassium counterion is poorly solvated by DMF compared to smaller ions (like Li⁺ or Na⁺), leaving the softer nitrogen atom kinetically free for attack.

    • Validation Check: The mixture will transition from a cloudy suspension to a slightly translucent, yellow-tinted solution, indicating successful deprotonation.

  • Electrophilic Addition: Slowly add 1.2 eq of the desired alkyl halide (e.g., benzyl bromide) dropwise via syringe.

  • Thermal Activation: Elevate the reaction temperature to 60°C and stir for 4–6 hours.

    • Causality: Heating provides the kinetic energy required to overcome the activation barrier for the softer nitrogen nucleophile, heavily favoring the thermodynamic N-alkyl product over the kinetic O-alkyl product.

    • Validation Check: Monitor reaction progression via LC-MS. The disappearance of the precursor mass (m/z 177 [M-H]⁻) and the appearance of the target mass confirm completion.

  • Quench & Extraction: Cool the mixture to room temperature and pour it into a 5-fold volume of vigorously stirred ice water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over anhydrous Na₂SO₄.

    • Causality: The ice-water quench forces the highly polar DMF into the aqueous phase while precipitating the organic product, ensuring a clean phase separation.

  • Purification: Concentrate the organic layer under reduced pressure and purify via silica gel flash chromatography (Gradient: 10% to 50% EtOAc in Hexanes).

References
  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions Source: RSC Advances (National Institutes of Health / PMC) URL:[Link]

  • Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery Source: Expert Opinion on Drug Discovery (Taylor & Francis) URL:[Link]

  • New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights Source: BMC Chemistry (National Institutes of Health / PMC) URL:[Link]

Sources

Application

Application Notes and Protocols: Divergent Functionalization of Methyl 5-Cyano-6-oxo-1,6-dihydropyridine-3-carboxylate in Drug Discovery

Executive Summary Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS: 929973-87-5) is a highly versatile, multi-functionalized 2-pyridone building block[1]. The 2-pyridone core is a, frequently utilized in the d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS: 929973-87-5) is a highly versatile, multi-functionalized 2-pyridone building block[1]. The 2-pyridone core is a, frequently utilized in the development of potent kinase inhibitors (e.g., EGFR, VEGFR-2), cardiotonic agents (PDE III inhibitors), and broad-spectrum antimicrobial compounds[2][3][4].

The unique molecular architecture of this scaffold—comprising a lactam (6-oxo), a highly electron-withdrawing nitrile (5-cyano), and an ester (3-carboxylate)—provides orthogonal reactive handles. This allows researchers to rapidly generate complex molecular diversity, particularly in the synthesis of fused bicyclic systems such as pyrido[2,3-d]pyrimidines and 1,6-naphthyridines[5].

Mechanistic Causality in Scaffold Reactivity

As an application scientist, understanding the why behind a reaction is as critical as the how. The reactivity of this scaffold is governed by three foundational mechanistic principles:

A. Lactam-Lactim Tautomerism and Electrophilic Activation

The 6-oxo group exists in a dynamic tautomeric equilibrium with its 6-hydroxy (lactim) form. While the lactam form predominates in polar solvents, the lactim oxygen can be trapped by electrophilic halogenating agents like phosphorus oxychloride (POCl₃). The causality here is driven by the formation of a highly reactive , which is subsequently displaced by a chloride ion[6]. This converts the chemically resilient lactam into a 6-chloro derivative, priming the ring for Nucleophilic Aromatic Substitution (SNAr) facilitated by the adjacent electron-withdrawing 5-cyano group.

B. Ambident Nucleophilicity in Alkylation

Deprotonation of the N1–H yields an ambident anion where electron density is distributed between the nitrogen and the exocyclic oxygen. The choice of base and solvent dictates the regiochemical outcome. Soft bases (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) favor N-alkylation under thermodynamic control, whereas silver salts (Ag₂CO₃) often drive O-alkylation via coordination-directed kinetic pathways[4].

C. Orthogonal Reduction

The 5-cyano group can be selectively reduced to a primary amine (aminomethyl) without hydrolyzing or reducing the 3-carboxylate ester. This requires precise catalytic hydrogenation conditions (e.g., Raney Nickel with controlled hydrogen pressure in methanolic ammonia) to prevent secondary amine dimerization.

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems , incorporating in-process analytical checks to ensure experimental integrity.

Protocol 1: Electrophilic Chlorination of the Pyridone Core

Objective: Convert the 6-oxo lactam to a 6-chloro intermediate for subsequent SNAr cross-coupling.

  • Reagent Preparation: Suspend Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate (1.0 eq) in anhydrous toluene (0.2 M) under an inert argon atmosphere.

  • Activation: Add POCl₃ (3.0 eq) dropwise at room temperature. Follow with a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 0.1 eq) to initiate the Vilsmeier-Haack type activation.

  • Reflux: Heat the reaction mixture to 110 °C for 4–6 hours.

  • Self-Validation Check: Monitor the reaction via TLC (Eluent: 1:1 EtOAc/Hexanes). The reaction is complete when the highly polar, hydrogen-bonding starting material spot (Rf ~ 0.1) is entirely consumed and replaced by a highly lipophilic, UV-active product spot (Rf ~ 0.7). This dramatic shift in polarity validates the successful loss of the lactam motif.

  • Quenching: Cool to 0 °C and carefully pour the mixture over crushed ice to hydrolyze excess POCl₃. Extract with dichloromethane (3x), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol 2: Regioselective N1-Alkylation

Objective: Introduce lipophilic or targeting groups at the N1 position to enhance pharmacokinetic properties[3].

  • Deprotonation: Dissolve the pyridone scaffold (1.0 eq) in anhydrous DMF (0.1 M). Add finely powdered anhydrous K₂CO₃ (2.0 eq). Stir at 50 °C for 30 minutes to ensure complete formation of the ambident anion.

  • Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, 1.2 eq) dropwise. Maintain stirring at 50 °C for 12 hours.

  • Self-Validation Check: Isolate a crude sample for ¹H NMR analysis. Successful N-alkylation is validated by:

    • The complete disappearance of the broad N–H lactam signal at ~11.5–12.0 ppm.

    • The appearance of the N-CH₂ signal. Note: N-alkyl protons typically resonate further downfield compared to O-alkyl protons due to the anisotropic deshielding effect of the adjacent carbonyl group.

  • Workup: Dilute the mixture with ice-cold water to precipitate the product. Filter, wash with cold water, and recrystallize from ethanol.

Protocol 3: Selective Nitrile Reduction

Objective: Reduce the 5-cyano group to a 5-(aminomethyl) handle for intramolecular cyclization[7].

  • Setup: In a high-pressure hydrogenation vessel, dissolve the functionalized derivative in a mixture of Methanol/Ammonia (10:1). The ammonia acts as a trapping agent to suppress secondary amine formation.

  • Catalysis: Add Raney Nickel catalyst (20% w/w).

  • Hydrogenation: Pressurize the vessel with H₂ gas to 50 psi and agitate at room temperature for 8 hours.

  • Self-Validation Check: Perform IR spectroscopy on a crude aliquot. The reaction is validated by the complete disappearance of the sharp, distinct C≡N stretching band at ~2220 cm⁻¹ and the emergence of broad N–H stretching bands at 3300–3400 cm⁻¹.

  • Workup: Filter the catalyst through a pad of Celite (Caution: Raney Ni is highly pyrophoric). Concentrate the filtrate to yield the primary amine.

Quantitative Data Summary

The table below summarizes the expected outcomes based on the mechanistic pathways described above, providing a quick-reference guide for reaction optimization.

Reaction TypeReagents & ConditionsTarget Functional GroupRegioselectivityTypical Yield
Electrophilic Chlorination POCl₃, cat. DMF, Toluene, 110 °C6-Chloro>99% (C6 over C2)85–92%
N-Alkylation R-X, K₂CO₃, DMF, 50 °CN1-Alkyl>95% (N over O)75–88%
O-Alkylation R-X, Ag₂CO₃, Toluene, 80 °C6-O-Alkyl>90% (O over N)60–70%
Nitrile Reduction H₂ (50 psi), Raney Ni, MeOH/NH₃5-(Aminomethyl)Chemoselective (CN only)80–90%

Synthetic Workflow Visualization

G Core Methyl 5-cyano-6-oxo- 1,6-dihydropyridine-3-carboxylate Chlorination Lactam Chlorination (POCl3, Reflux) Core->Chlorination Electrophilic Activation Alkylation N-Alkylation (K2CO3, R-X, DMF) Core->Alkylation Deprotonation Reduction Nitrile Reduction (H2, Raney Ni) Core->Reduction Hydrogenation ChloroProduct 6-Chloro-5-cyano Derivative Chlorination->ChloroProduct Bicyclic Pyrido[2,3-d]pyrimidines (Kinase Inhibitors) ChloroProduct->Bicyclic SNAr & Cyclization NAlkylProduct N1-Alkyl-6-oxo Derivative Alkylation->NAlkylProduct AmineProduct 5-(Aminomethyl) Derivative Reduction->AmineProduct AmineProduct->Bicyclic Condensation

Divergent synthetic workflows for functionalizing the 5-cyano-2-pyridone core.

References

  • Chem-Space Database : Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS: 929973-87-5) Properties. Available at: [Link]

  • Acta Chimica Slovenica : Synthesis of Novel Substituted [1,2,4]Triazolo[1,5-a]pyridines and Their Related Derivatives. Available at: [Link]

  • Journal of Organic Chemistry (ACS) : Photocatalyst-Free Singlet Oxygen-Induced Oxygenation: A Strategy for the Preparation of 5-Cyano-2-pyridones. Available at: [Link]

  • Journal of King Saud University - Science (via ResearchGate) : Recent Advances in Chemistry and Pharmacological Aspects of 2-Pyridone Scaffolds. Available at: [Link]

  • Arkivoc : Competing transformations of 2-cyanoacetanilides in the reactions with derivatives of ethoxymethylenemalonic acid. Available at:[Link]

Sources

Method

Application Notes and Protocols for In Vitro Screening of Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate

Prepared by: Gemini, Senior Application Scientist Introduction The 1,4-dihydropyridine (DHP) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules with a wide range o...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

The 1,4-dihydropyridine (DHP) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules with a wide range of therapeutic applications.[1][2] While best known for their role as L-type calcium channel blockers in the treatment of hypertension, DHP derivatives have demonstrated a remarkable diversity of biological activities, including anticancer, anti-inflammatory, and analgesic properties.[2][3] Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate is a member of this versatile chemical class.[4][5] The presence of the cyano and carboxylate moieties suggests the potential for unique interactions with biological targets, warranting a thorough investigation of its bioactivity profile.

These application notes provide detailed protocols for the initial in vitro screening of Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate to assess its potential as an anticancer agent and a modulator of calcium channels. The methodologies are designed to be robust and reproducible, providing a solid foundation for further drug discovery and development efforts.

Application Note 1: Assessment of Cytotoxic Activity in Cancer Cell Lines

Scientific Rationale

A growing body of evidence suggests that various 1,4-dihydropyridine derivatives exhibit significant cytotoxic effects against a range of human cancer cell lines.[1][6][7] The proposed mechanisms for their anticancer activity are diverse and can be independent of their calcium channel blocking effects. Therefore, it is logical to screen Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate for potential antiproliferative properties. The Sulforhodamine B (SRB) assay is a reliable and sensitive method for this purpose. It relies on the ability of the SRB dye to bind to protein components of cells, providing a quantitative measure of total cellular protein, which is directly proportional to the cell number.[8]

Experimental Workflow: SRB Cytotoxicity Assay

SRB_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay SRB Assay cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cell Line cell_seeding 2. Seed Cells into 96-well Plate cell_culture->cell_seeding cell_attach 3. Incubate 24h for Cell Attachment cell_seeding->cell_attach compound_prep 4. Prepare Serial Dilutions of Test Compound add_compound 5. Add Compound to Wells cell_attach->add_compound compound_prep->add_compound incubate_72h 6. Incubate for 48-72h add_compound->incubate_72h fixation 7. Fix Cells with TCA incubate_72h->fixation staining 8. Stain with SRB fixation->staining wash 9. Wash and Dry staining->wash solubilize 10. Solubilize Dye with Tris Buffer wash->solubilize read_abs 11. Read Absorbance at 515 nm solubilize->read_abs calc_inhibition 12. Calculate % Growth Inhibition read_abs->calc_inhibition plot_curve 13. Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 14. Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Detailed Protocol: SRB Assay

Materials and Reagents:

  • Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate

  • Human cancer cell line (e.g., MCF-7, HeLa, HCT-15)[1][6][8]

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Trichloroacetic acid (TCA), 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA and resuspend in complete growth medium.

    • Determine cell density and seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare a stock solution of Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate in DMSO.

    • Perform serial dilutions of the stock solution in complete growth medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include wells with vehicle control (DMSO at the highest concentration used) and untreated cells.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • Cell Fixation and Staining:

    • Gently add 50 µL of cold 50% TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C to fix the cells.[8]

    • Wash the plate five times with deionized water and allow it to air dry completely.

    • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

    • Quickly wash the plate five times with 1% acetic acid to remove unbound dye and allow it to air dry.

  • Measurement:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Shake the plate for 5-10 minutes on a mechanical shaker.

    • Measure the optical density (OD) at 515 nm using a microplate reader.[8]

Data Analysis and Interpretation

The percentage of cell growth inhibition is calculated using the following formula:

% Growth Inhibition = (1 - (OD_treated / OD_control)) * 100

The IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Table 1: Example Data for SRB Cytotoxicity Assay

Concentration (µM)Mean OD (515 nm)% Growth Inhibition
Control1.2500
0.11.1885
11.00020
100.62550
500.25080
1000.12590

Application Note 2: Screening for L-Type Calcium Channel Blocking Activity

Scientific Rationale

The 1,4-dihydropyridine core is the defining feature of a major class of L-type calcium channel blockers used in the management of cardiovascular diseases.[2][9] These compounds act by binding to the α1 subunit of the L-type calcium channel, thereby inhibiting the influx of Ca²⁺ into vascular smooth muscle and cardiac cells.[2] Given its structural similarity to known calcium channel blockers, it is imperative to evaluate Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate for this activity. A cell-based fluorescent assay using a calcium-sensitive dye like Fluo-4 AM is a high-throughput and effective method to measure changes in intracellular calcium concentration in response to channel activation and inhibition.

Mechanism of Action and Assay Principle

Calcium_Assay cluster_cell Target Cell (e.g., HEK293 expressing L-type Ca2+ channels) cluster_steps Assay Steps cell Cell Membrane channel L-type Ca2+ Channel ca_in Ca2+ (intracellular) ca_out Ca2+ (extracellular) ca_out->channel Influx fluo4_active Fluo-4 (fluorescent) ca_in->fluo4_active Binds to fluo4 Fluo-4 AM (non-fluorescent) fluo4->fluo4_active Esterase cleavage step4 4. Measure Fluorescence fluo4_active->step4 Emits light step1 1. Load cells with Fluo-4 AM step1->fluo4 step2 2. Add Test Compound (DHP) step2->channel Blocks step3 3. Add Depolarizing Agent (e.g., KCl) step3->channel Activates

Caption: Principle of the fluorescent calcium flux assay for L-type calcium channel blockers.

Detailed Protocol: Fluorescent Calcium Flux Assay

Materials and Reagents:

  • Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate

  • Nifedipine (positive control)

  • Cell line expressing L-type calcium channels (e.g., HEK293-CaV1.2)

  • Complete growth medium

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Fluo-4 AM

  • Pluronic F-127

  • Potassium chloride (KCl) solution (for depolarization)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with bottom-read capabilities

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well black, clear-bottom plate at a suitable density to achieve a confluent monolayer on the day of the assay.

    • Incubate for 24-48 hours at 37°C and 5% CO₂.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS (e.g., 4 µM Fluo-4 AM, 0.02% Pluronic F-127).

    • Aspirate the growth medium from the wells and wash once with HBSS.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate for 60 minutes at 37°C, protected from light.

    • Wash the wells twice with HBSS to remove excess dye. Leave 100 µL of HBSS in each well.

  • Compound Addition:

    • Prepare serial dilutions of Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate and Nifedipine in HBSS at 2x the final concentration.

    • Add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Set the excitation wavelength to ~490 nm and the emission wavelength to ~520 nm.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Inject 50 µL of KCl solution (to achieve a final concentration of ~60 mM) to depolarize the cells and open the voltage-gated calcium channels.

    • Continue recording the fluorescence intensity for 1-2 minutes to capture the peak calcium influx.

Data Analysis and Interpretation

The activity of the compound is determined by its ability to reduce the KCl-induced increase in fluorescence. The data can be analyzed by calculating the peak fluorescence response minus the baseline fluorescence (ΔF). The percentage of inhibition is calculated as:

% Inhibition = (1 - (ΔF_compound / ΔF_control)) * 100

The IC₅₀ value can be determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Table 2: Example Data for Calcium Flux Assay

CompoundConcentration (µM)ΔF (RFU)% Inhibition
Vehicle Control-50000
Nifedipine150090
Test Compound0.1450010
Test Compound1300040
Test Compound10150070
Test Compound10075085

References

  • Karmakar S., Basak H., Paswan U., Saha S., Mandal S., Chatterjee A. (2024). Design, In silico Screening, Synthesis, Characterisation and DFT-based Electronic Properties of Dihydropyridine-based Molecule as L-type Calcium Channel Blocker. Curr Comput Aided Drug Des, 20(7), 1130-1146. [Link]

  • Lukin, A., et al. (2018). Dihydropyridine Fluorophores Allow for Specific Detection of Human Antibodies in Serum. Bioconjugate Chemistry, 29(8), 2649-2658. [Link]

  • Jadzic, R., et al. (2017). Dihydropyridine Derivatives as Cell Growth Modulators In Vitro. Bioinorganic Chemistry and Applications, 2017, 8547803. [Link]

  • Fassihi, A., et al. (2016). Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. Research in Pharmaceutical Sciences, 11(5), 385-394. [Link]

  • Vazquez-Cervantes, G. I., et al. (2023). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Molecules, 28(20), 7175. [Link]

  • Auria-Luna, J., et al. (2022). 1-Benzamido-1,4-dihydropyridine derivatives as anticancer agents: in vitro and in vivo assays. Arabian Journal of Chemistry, 15(12), 104323. [Link]

  • Jadzic, R., et al. (2017). Dihydropyridine Derivatives as Cell Growth Modulators In Vitro. PubMed, 28316601. [Link]

  • Karmakar, S., et al. (2024). Design, In silico Screening, Synthesis, Characterisation and DFT-based Electronic Properties of Dihydropyridine-based Molecule as L-type Calcium Channel Blocker. PubMed, 37818454. [Link]

  • Al-Zoubi, R. M., et al. (2017). Dihydropyridines as Calcium Channel Blockers: An Overview. ScholarWorks @ UTRGV. [Link]

  • Paul, T., et al. (2024). 1,4-Dihydropyridine-based FA1 site-specific fluorescent probes for the selective detection and quantification of HSA levels in biofluids. Analyst. [Link]

  • Mohammadi, M. K., et al. (2021). SYNTHESIS AND CYTOTOXIC ACTIVITY EVALUATION OF 1,4-DIHYDROPYRIDINE DERIVATIVES USING Ag2O/GO/TiO2 COMPOSITE NANOSTRUCTURE. Revue Roumaine de Chimie, 66(10), 833-841. [Link]

  • Jadzic, R., et al. (2017). Dihydropyridine Derivatives as Cell Growth Modulators In Vitro. ResearchGate. [Link]

  • Karmakar, S., et al. (2022). Designing of next-generation dihydropyridine-based calcium channel blockers: An in silico study. Journal of Applied Pharmaceutical Science, 12(04), 127-135. [Link]

  • Sanna, P., et al. (1993). Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters. PubMed, 8261011. [Link]

  • Kumar, S., et al. (2013). Synthesis and in-vitro screening of novel dihydropyrimidine derivatives as potential calcium channel blockers. Der Pharma Chemica, 5(2), 131-139. [Link]

  • Thummar, K., et al. (2023). A Dihydropyridine Derivative as a Highly Selective Fluorometric Probe for Quantification of Au3+ Residue in Gold Nanoparticle Solution. Molecules, 28(1), 329. [Link]

  • Kumar, S., et al. (2022). Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. Molecules, 27(7), 2244. [Link]

  • Ghoorbannejad, S., et al. (2021). Synthesis and assessment of the cytotoxic effect of some of 1,4-dihydropyridine derivatives which contain azole moiety. ResearchGate. [Link]

  • Sanna, P., et al. (1991). Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives. PubMed, 1780072. [Link]

  • Kumar, D., et al. (2018). New 1,2-Dihydropyridine-Based Fluorophores and Their Applications as Fluorescent Probes. ACS Omega, 3(1), 1144-1152. [Link]

  • Kumar, D., et al. (2018). New 1,2-Dihydropyridine-Based Fluorophores and Their Applications as Fluorescent Probes. ACS Omega, 3(1), 1144-1152. [Link]

  • Adan, A., et al. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Pharmaceuticals, 17(9), 1121. [Link]

  • Fensome, A., et al. (2010). Discovery of Novel Cyanodihydropyridines as Potent Mineralocorticoid Receptor Antagonists. Journal of Medicinal Chemistry, 53(16), 6036-6047. [Link]

  • NextSDS. methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate. [Link]

  • Wang, S., et al. (2019). Design, synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives as novel xanthine oxidase inhibitors. PubMed, 31369933. [Link]

  • Bunev, A. S., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules, 28(7), 3121. [Link]

  • Bunev, A. S., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. ResearchGate. [Link]

  • El-Sayed, M., et al. (2021). Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor. RSC Medicinal Chemistry, 12(11), 1872-1883. [Link]

  • Lomax, L. M., et al. (2021). Differential impact on oral cancer cell viability for three carboxylate-stabilized rhenium(I) tricarbonyl complexes. NSF Public Access Repository. [Link]

Sources

Application

Application Note: Scale-Up Manufacturing Process for Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate

Executive Summary & Strategic Route Selection Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS: 929973-87-5) is a highly versatile heterocyclic building block[1]. The 5-cyano-6-pyridone scaffold is a privilege...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Route Selection

Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS: 929973-87-5) is a highly versatile heterocyclic building block[1]. The 5-cyano-6-pyridone scaffold is a privileged motif in medicinal chemistry, frequently utilized in the synthesis of P2Y12 receptor antagonists for anti-thrombotic therapies[2] and novel antimicrobial agents targeting DNA gyrase[3].

Traditional syntheses of highly substituted pyridones often suffer from poor regioselectivity when condensing asymmetric 1,3-dielectrophiles with dinucleophiles[4]. To circumvent this during scale-up, we have engineered a two-step, highly convergent route utilizing methyl 3-(dimethylamino)-2-formylacrylate as the dielectrophile. Because both electrophilic carbons (the formyl carbon and the enamine β -carbon) are electronically and sterically primed to yield the exact same cyclized product upon reaction with 2-cyanoacetamide, this route features regiochemical redundancy . This structural fail-safe guarantees near-quantitative regioselectivity, making it an ideal process for multi-kilogram manufacturing.

Mechanistic Pathway Visualization

G A Methyl 3-(dimethylamino)acrylate + Vilsmeier Reagent B Methyl 3-(dimethylamino)-2-formylacrylate (Dielectrophile) A->B Formylation (POCl3/DMF) D Path A: NH2 attacks CHO (Imine Formation) B->D + Cyanoacetamide Base E Path B: NH2 attacks CH-NMe2 (Transamination) B->E + Cyanoacetamide Base C 2-Cyanoacetamide (Dinucleophile) C->D C->E F Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate (Target API Intermediate) D->F Cyclization (- HNMe2) E->F Cyclization (- H2O)

Fig 1: Regiochemically redundant cyclocondensation pathway ensuring high-fidelity pyridone synthesis.

Step-by-Step Manufacturing Protocols

Step 1: Vilsmeier-Haack Formylation

Objective: Synthesis of the dielectrophile, Methyl 3-(dimethylamino)-2-formylacrylate.

Causality & Process Rationale: The Vilsmeier-Haack reaction is highly exothermic. Strict temperature control during the addition of POCl 3​ prevents the degradation of the chloromethyleneiminium intermediate, which otherwise leads to dark, tarry impurities that are difficult to purge.

Protocol:

  • System Preparation: Purge a 50 L glass-lined reactor with N 2​ . Charge anhydrous N,N-Dimethylformamide (DMF, 15.0 L) and cool the jacket to 0–5 °C.

  • Reagent Generation: Dropwise add Phosphorus oxychloride (POCl 3​ , 4.5 kg, 29.3 mol) over 2 hours. Critical: Maintain internal temperature below 10 °C. Stir the resulting pale-yellow complex for 30 minutes at 5 °C.

  • Substrate Addition: Dissolve Methyl 3-(dimethylamino)acrylate (2.5 kg, 19.3 mol) in DMF (2.5 L). Add this solution dropwise to the reactor over 1 hour.

  • Electrophilic Substitution: Heat the reaction mixture to 65 °C for 4 hours. The elevated temperature is required to overcome the activation energy barrier for the substitution at the enamine β -carbon.

  • Quench & Workup: Cool the mixture to 10 °C. Slowly transfer the mixture into a secondary vessel containing vigorously stirred ice-water (30 L). Adjust the pH to 7.5 using 20% aq. NaOH.

  • Isolation: Extract the aqueous layer with Dichloromethane (3 x 15 L). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Recrystallize the crude residue from MTBE/Hexanes to afford the product as pale yellow crystals.

Step 2: Cyclocondensation

Objective: Assembly of the Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate core.

Causality & Process Rationale: Sodium methoxide in methanol is specifically chosen as the base/solvent system. Using ethoxide or ethanol would trigger transesterification of the methyl ester, resulting in an inseparable mixture of methyl and ethyl carboxylates.

Protocol:

  • Enolate Formation: Charge a 50 L jacketed reactor (equipped with a reflux condenser and a gas scrubber) with Methanol (20.0 L) and Sodium methoxide (30% w/w in MeOH, 7.0 kg, ~38.8 mol) at 20 °C. Add 2-Cyanoacetamide (1.7 kg, 20.2 mol) and stir for 15 minutes.

  • Condensation: Portionwise add the Methyl 3-(dimethylamino)-2-formylacrylate (3.0 kg, 19.1 mol) from Step 1 over 30 minutes.

  • Cyclization: Heat the mixture to reflux (65 °C) for 6 hours.

    • Self-Validating Check: The cyclization releases dimethylamine (HNMe 2​ ) gas. Monitor the scrubber inlet with pH indicator paper; the cessation of basic gas evolution serves as a reliable, real-time indicator that the cyclization is complete.

  • Precipitation: Cool the reactor to 10 °C. The product currently exists as a highly soluble sodium salt. Slowly add 2M HCl (approx. 20 L) until the internal pH reaches 2.5.

    • Self-Validating Check: Protonation of the N1 position immediately triggers massive precipitation of the neutral pyridone product, visually confirming successful acidification.

  • Isolation: Filter the dense white precipitate. Wash the filter cake with cold water (2 x 5 L) to remove inorganic salts, followed by cold methanol (2 L) to purge organic impurities.

  • Drying: Dry the product in a vacuum oven at 50 °C for 24 hours to constant weight.

Quantitative Process Metrics & Quality Control

To ensure reproducibility across manufacturing campaigns, all quantitative data and analytical specifications are strictly monitored.

Table 1: Scale-Up Performance Metrics

MetricStep 1 (Formylation)Step 2 (Cyclocondensation)Overall Process
Batch Size (Input) 2.50 kg3.00 kg2.50 kg (Starting Material)
Yield (Isolated) 86% (2.60 kg)91% (3.09 kg)78%
Purity (HPLC, a/a) > 98.5%> 99.2%-
Volume Efficiency 12 L / kg15 L / kg-
E-Factor ~ 18~ 12~ 30

Table 2: Quality Control (QC) Analytical Specifications for Final API Intermediate

Analytical MethodSpecification / Expected Result
Appearance Off-white to pale yellow crystalline powder.
HPLC Purity 99.0% (UV detection at 254 nm).
1 H-NMR (400 MHz, DMSO- d6​ ) δ 12.50 (br s, 1H, NH), 8.25 (d, J = 2.5 Hz, 1H, C2-H), 8.05 (d, J = 2.5 Hz, 1H, C4-H), 3.82 (s, 3H, OCH 3​ ).
Mass Spectrometry (ESI-) m/z 177.0 [M-H] .
Loss on Drying (LOD) 0.5% w/w.

Sources

Method

Application Notes &amp; Protocols: A Modular Approach to Synthesizing Substituted Pyridines from Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate

Introduction: The Pyridine Scaffold and a Versatile Starting Material The pyridine ring is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties, ability to participate in h...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyridine Scaffold and a Versatile Starting Material

The pyridine ring is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties, ability to participate in hydrogen bonding, and structural resemblance to benzene make it a cornerstone of numerous FDA-approved drugs, agrochemicals, and functional materials.[1][2] Pyridine derivatives exhibit a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] Consequently, the development of efficient and modular synthetic routes to access structurally diverse pyridine derivatives is of paramount importance to drug development professionals.

This guide details a robust and highly adaptable synthetic strategy starting from Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS 929973-87-5)[4]. This readily available 2-pyridone derivative serves as an ideal platform for constructing complex substituted pyridines through a logical three-stage workflow: N-Alkylation , Chlorination , and Palladium-Catalyzed Cross-Coupling . This approach allows for the systematic and independent introduction of diverse functionalities at key positions of the pyridine core, making it a powerful tool for building libraries of compounds for screening and lead optimization.

Core Synthetic Workflow Overview

The overall strategy is designed for modularity, enabling the synthesis of a wide array of target molecules from a single, common starting material. The workflow transforms the initial 2-pyridone into a reactive chloropyridine intermediate, which then serves as a linchpin for introducing further complexity through modern cross-coupling chemistry.

G cluster_0 Stage 1: N-Alkylation cluster_1 Stage 2: Activation cluster_2 Stage 3: Diversification (Cross-Coupling) A Methyl 5-cyano-6-oxo-1,6- dihydropyridine-3-carboxylate B N-Alkyl-2-pyridone Intermediate A->B  R-X, Base C Methyl 6-chloro-5-cyano- 1-alkyl-1,6-dihydropyridine-3-carboxylate B->C  POCl₃ or (COCl)₂ D C-C Coupled Product (Aryl, Alkyl) C->D  Suzuki Coupling (R'-B(OH)₂, Pd Catalyst) E C-N Coupled Product (Amine) C->E  Buchwald-Hartwig Amination (R''₂NH, Pd Catalyst)

Caption: General workflow for the synthesis of substituted pyridines.

Stage 1: Selective N-Alkylation of the 2-Pyridone Core

Scientific Rationale: The initial N-alkylation is a critical step that introduces the first point of diversity (the R¹ group). The 2-pyridone tautomer can, under basic conditions, form an ambident nucleophile, leading to a mixture of N-alkylated and O-alkylated products.[5] Achieving high selectivity for N-alkylation is crucial for ensuring a clean reaction profile and simplifying purification. The choice of base, solvent, and alkylating agent can significantly influence this selectivity.[6] Mild conditions are generally preferred to avoid side reactions. Recent developments have shown that using systems like Tween 20 in water can create a micellar environment that enhances the nucleophilicity of the pyridone nitrogen, leading to high N-alkylation regioselectivity.[6][7]

Experimental Protocol: General N-Alkylation

Materials:

  • Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate (1.0 equiv)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 - 1.5 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Reaction vessel (e.g., round-bottom flask) with magnetic stirrer and inert atmosphere (N₂ or Ar)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate and anhydrous potassium carbonate.

  • Add anhydrous DMF to create a stirrable suspension (approx. 0.2 M concentration of the starting material).

  • Stir the suspension at room temperature for 15-20 minutes.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from 2 to 12 hours depending on the reactivity of the alkyl halide.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and stir until any precipitate solidifies.

  • Collect the solid product by vacuum filtration, washing with cold water and then a minimal amount of cold diethyl ether or hexane to remove non-polar impurities.

  • Dry the product under vacuum. If necessary, purify further by recrystallization or column chromatography on silica gel.

Data Presentation: Substrate Scope of N-Alkylation

EntryAlkyl Halide (R-X)BaseTemperature (°C)Time (h)Yield (%)N:O Selectivity
1Benzyl bromideK₂CO₃25394>19:1[7]
2Ethyl iodideK₂CO₃60685>10:1
3Propargyl bromideK₂CO₃50488>12:1[8]
4Allyl bromideCs₂CO₃25590>15:1
5sec-Butyl iodidet-BuOK701265~7:1[8]

Yields and selectivities are representative and may vary based on specific substrate and conditions.

Stage 2: Activation via Chlorination of the N-Alkyl-2-pyridone

Scientific Rationale: Palladium-catalyzed cross-coupling reactions, the cornerstone of our diversification strategy, require an electrophilic partner, typically an aryl or heteroaryl halide. The C-O bond of the N-alkyl-2-pyridone is insufficiently reactive for the crucial oxidative addition step in the catalytic cycle. Therefore, the 6-oxo group must be converted into a better leaving group, most commonly a chloride. Reagents like phosphorus oxychloride (POCl₃) or oxalyl chloride are effective for this transformation, converting the pyridone into a 6-chloropyridine, a highly versatile intermediate for subsequent C-C and C-N bond-forming reactions.[9][10][11]

G A N-Alkyl-2-pyridone Intermediate B Methyl 6-chloro-5-cyano-1-alkyl- 1,6-dihydropyridine-3-carboxylate A->B  POCl₃, Heat (or other chlorinating agent)

Caption: Conversion of the pyridone to a reactive chloropyridine.

Experimental Protocol: Chlorination with POCl₃

Materials:

  • N-Alkyl-2-pyridone intermediate (1.0 equiv)

  • Phosphorus oxychloride (POCl₃) (3.0 - 5.0 equiv, can be used as solvent)

  • Toluene or Acetonitrile (optional, as co-solvent)

  • Reaction vessel equipped with a reflux condenser and an inert atmosphere

⚠️ Safety First: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Procedure:

  • Carefully add the N-Alkyl-2-pyridone intermediate to a reaction vessel.

  • Under an inert atmosphere, slowly add phosphorus oxychloride at room temperature. The reaction can be exothermic.

  • Heat the mixture to reflux (approx. 100-110 °C) and maintain for 2-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully quench the reaction by pouring it onto crushed ice. This step is highly exothermic and will release HCl gas; ensure adequate ventilation.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to yield the desired 6-chloropyridine derivative.

Stage 3: Diversification via Palladium-Catalyzed Cross-Coupling

With the activated 6-chloropyridine intermediate in hand, we can now introduce a vast array of chemical functionalities using two of the most powerful reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging C-C Bonds

Scientific Rationale: The Suzuki-Miyaura reaction is an exceptionally reliable and functional-group-tolerant method for forming carbon-carbon bonds. It couples the 6-chloropyridine with an organoboron reagent (a boronic acid or boronate ester) in the presence of a palladium catalyst and a base.[12] This reaction is instrumental for introducing aryl, heteroaryl, and even alkyl groups, which are fundamental for modulating the steric and electronic properties of potential drug candidates.[13] The choice of palladium catalyst, ligand, and base is critical for achieving high yields, especially with less reactive chloro-heterocycles.[14][15]

G center Pd(0)Ln TM Transmetalation center->TM OA Oxidative Addition OA->center RE Reductive Elimination TM->RE RE->center Catalyst Regeneration ArAr R-R' RE->ArAr ArCl R-Cl ArCl->OA ArBOH R'-B(OH)₂ ArBOH->TM Base Base Base->TM

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol: Typical Suzuki-Miyaura Coupling

Materials:

  • 6-Chloropyridine derivative (1.0 equiv)

  • Aryl- or heteroaryl-boronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, PPh₃) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

Procedure:

  • To a dry Schlenk flask or microwave vial under an inert atmosphere, add the 6-chloropyridine derivative, the boronic acid, the base, the palladium catalyst, and the ligand.

  • Evacuate and backfill the vessel with the inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-120 °C (or use microwave irradiation) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with additional solvent.

  • Wash the filtrate with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Couplings

EntryBoronic AcidCatalyst/LigandBaseYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃85
24-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄92
33-Thiopheneboronic acidPd₂(dba)₃ / XPhosK₃PO₄88
4n-Butylboronic acid pinacol esterPd(OAc)₂ / Ad₂PnBuK₃PO₄75[13]
Buchwald-Hartwig Amination: Crafting C-N Bonds

Scientific Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a transformation that is often challenging using classical methods.[16][17] This reaction allows for the coupling of the 6-chloropyridine intermediate with a wide range of primary and secondary amines, including anilines, alkylamines, and various nitrogen-containing heterocycles.[18] The resulting amino-pyridine moiety is a common feature in pharmacologically active compounds, often serving as a key hydrogen bond donor or acceptor for target engagement.[19]

G center Pd(0)Ln Deprot Amine Coordination center->Deprot OA Oxidative Addition OA->center RE Reductive Elimination Deprot->RE RE->center Catalyst Regeneration Product R-NR'₂ RE->Product ArCl R-Cl ArCl->OA Amine R'₂NH Amine->Deprot Base Base Base->Deprot

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Experimental Protocol: Typical Buchwald-Hartwig Amination

Materials:

  • 6-Chloropyridine derivative (1.0 equiv)

  • Amine (primary or secondary) (1.2 - 2.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP) (2-10 mol%)

  • Base (e.g., Cs₂CO₃, NaOt-Bu, K₃PO₄) (1.5-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)

Procedure:

  • To a dry Schlenk flask or microwave vial under an inert atmosphere, add the palladium catalyst and the ligand. If using a solid base, amine, and aryl halide, add them at this stage.

  • Evacuate and backfill the vessel with the inert gas three times.

  • Add the degassed solvent.

  • If the amine or aryl halide is a liquid, add it via syringe.

  • Heat the reaction mixture to 90-120 °C (or use microwave irradiation) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with additional solvent.

  • Wash the filtrate with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Buchwald-Hartwig Aminations

EntryAmineCatalyst/LigandBaseYield (%)
1MorpholinePd(OAc)₂ / XantphosCs₂CO₃91[18]
2AnilinePd₂(dba)₃ / BINAPNaOt-Bu87
3BenzylaminePd(OAc)₂ / XantphosCs₂CO₃89
4Ammonia (aq. solution)Pd(OAc)₂ / Josiphos ligandNaOH70-85[20]

Conclusion

Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate is a highly effective and versatile starting material for the synthesis of diverse, substituted pyridines. The three-stage workflow presented here—N-alkylation, chlorination, and palladium-catalyzed cross-coupling—provides a logical and modular framework for drug development professionals. This strategy enables the systematic introduction of substituents at the N1 and C6 positions, allowing for the rapid generation of compound libraries and facilitating the exploration of structure-activity relationships in drug discovery programs.

References

  • Mohammad Abu-Taweel, G., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review.
  • Yeung, C., et al. (n.d.). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. ACS Publications.
  • BenchChem. (n.d.). Application Notes and Protocols for Substituted Pyridinediamines in Organic Synthesis.
  • Lipshutz, B. H., et al. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters.
  • ResearchGate. (n.d.). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines.
  • ResearchGate. (n.d.). Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone.
  • BenchChem. (n.d.). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines.
  • Aksoy, H., et al. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI.
  • Knapp, D. M., et al. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC.
  • Lukin, O. (2021). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. Life Chemicals.
  • ResearchGate. (n.d.). The Suzuki-Miyaura reactions of halopyridines and the side products.
  • ResearchGate. (2026). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone.
  • MDPI. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation.
  • IntechOpen. (2018). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold.
  • BenchChem. (n.d.). Application Notes and Protocols for the Chlorination of 2-Chloropyridine.
  • Sarchem Labs. (2025). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Wang, Z., et al. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Synthesis Spotlight. (n.d.). Buchwald–Hartwig Amination with Aqueous Ammonia.
  • Google Patents. (n.d.). EP0333020A2 - Process for the preparation of substituted pyridines.
  • Appchem. (n.d.). METHYL 5-CYANO-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXYLATE | 929973-87-5.

Sources

Application

Application Note: Chromatographic Isolation Techniques for Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate

Introduction & Chemical Profiling In the development of complex pharmaceutical intermediates, substituted pyridinones serve as critical building blocks for antimicrobial agents, kinase inhibitors, and other bioactive sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

In the development of complex pharmaceutical intermediates, substituted pyridinones serve as critical building blocks for antimicrobial agents, kinase inhibitors, and other bioactive scaffolds (1[1]). One such highly functionalized intermediate is Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS: 929973-87-5) (2[2]).

Isolating this molecule from a crude synthesis mixture presents a unique set of chromatographic challenges. The presence of the 6-oxo group within the 1,6-dihydropyridine ring introduces a dynamic lactam-lactim (2-pyridone 2-hydroxypyridine) tautomeric equilibrium (3[3]). If this equilibrium is not strictly controlled during High-Performance Liquid Chromatography (HPLC), the target compound will elute as a broad, tailing, or even split peak, drastically reducing recovery and purity.

Quantitative Data Summary

Table 1: Physicochemical Properties

Property Value
IUPAC Name Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate
CAS Number 929973-87-5
Molecular Formula C8H6N2O3
Molecular Weight 178.14 g/mol

| Key Functional Groups | Pyridone core, Cyano (-CN), Methyl ester (-COOCH3) |

Chromatographic Strategy & Causality

As an Application Scientist, method development cannot rely on trial and error; it must be driven by the physicochemical causality of the molecule.

1. Stationary Phase Selection (The "Why"): The cyano group and the pyridone core are strong hydrogen-bond acceptors and donors. Standard end-capped C18 columns often leave residual silanols exposed, leading to secondary interactions and peak tailing. To mitigate this, a Polar-Embedded C18 stationary phase is selected. The embedded polar group (e.g., an amide or carbamate linkage near the silica surface) creates a virtual hydration layer, shielding the basic/polar moieties of the analyte from unreacted silanols and ensuring sharp peak symmetry.

2. Mobile Phase Selection (The "Why"): To resolve the tautomerism issue, the mobile phase must lock the molecule into a single conformational state. By utilizing an acidic mobile phase modifier—specifically 0.1% Formic Acid (FA) (pH ~2.7)—the ionization of the hydroxyl tautomer is suppressed. This drives the equilibrium entirely toward the neutral 6-oxo (lactam) form during the chromatographic run.

3. The Self-Validating System: This protocol is designed as a self-validating system. Before scaling up, the analytical method acts as a diagnostic gate. By running a test injection at pH 7.0 (neutral) versus pH 2.7 (acidic), the system proves its own efficacy: if the peak sharpens exclusively under acidic conditions, the tautomeric hypothesis is validated, and the preparative scale-up can proceed with guaranteed robustness.

Experimental Protocols

Protocol A: Analytical RP-HPLC (Method Development & Validation)

This step is critical for monitoring reaction completion and validating the peak shape prior to scale-up isolation.

Materials & Setup:

  • Column: Polar-embedded C18 (4.6 mm × 150 mm, 3 µm).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Detection: Photodiode Array (PDA) at 254 nm and 280 nm.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the crude reaction mixture in 1.0 mL of the initial mobile phase (95% A / 5% B). Sonicate for 5 minutes to ensure complete dissolution.

  • Filtration: Pass the dissolved sample through a 0.22 µm PTFE syringe filter to remove insoluble particulates that could clog the column frit.

  • Equilibration: Purge the column with the initial gradient conditions for a minimum of 10 column volumes until the baseline is stable.

  • Injection & Elution: Inject 5 µL of the sample and execute the gradient outlined in Table 2.

Table 2: Analytical Gradient Method

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B
0.0 1.0 95 5
2.0 1.0 95 5
12.0 1.0 40 60
15.0 1.0 5 95

| 18.0 | 1.0 | 95 | 5 |

Protocol B: Preparative HPLC (Scale-Up Isolation)

Once the analytical method self-validates the peak shape and resolution, the parameters are geometrically scaled for preparative isolation.

Materials & Setup:

  • Column: Polar-embedded C18 Prep Column (21.2 mm × 250 mm, 5 µm).

  • Flow Rate: 20.0 mL/min.

Step-by-Step Methodology:

  • Scale-Up Calculation: Calculate the maximum loading capacity based on the analytical peak volume. For a 21.2 mm ID column, the scale-up factor from a 4.6 mm column is approximately ~21x.

  • Sample Loading: Inject 2.0 to 5.0 mL of the concentrated, filtered crude sample via an automated preparative sample loop.

  • Elution: Execute the preparative gradient (Table 3). The shallow gradient slope ensures baseline resolution between the target molecule and closely eluting synthetic impurities.

  • Fraction Collection: Utilize UV-triggered fraction collection set at 254 nm. Set a threshold to collect only the core of the peak (avoiding the front and tail) to maximize purity.

  • Recovery: Pool the collected fractions, verify purity using Protocol A, and lyophilize to remove water and volatile formic acid, yielding the pure dry powder.

Table 3: Preparative Gradient Method

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B
0.0 20.0 95 5
5.0 20.0 95 5
25.0 20.0 40 60
30.0 20.0 5 95

| 35.0 | 20.0 | 95 | 5 |

Workflow Visualization

Workflow N1 Crude Synthesis Mixture (Reaction Matrix) N2 Sample Prep & Filtration (0.22 µm PTFE) N1->N2 N3 Analytical RP-HPLC (pH Control for Tautomerism) N2->N3 N4 Preparative HPLC (Scale-up Isolation) N3->N4 N5 Fraction Collection (UV Triggered at 254 nm) N4->N5 N6 Lyophilization (Solvent Removal) N5->N6 N7 Pure Methyl 5-cyano-6-oxo- 1,6-dihydropyridine-3-carboxylate N6->N7

Caption: Chromatographic isolation workflow for 5-cyano-6-oxo-1,6-dihydropyridine derivatives.

References

  • Appchem. "METHYL 5-CYANO-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXYLATE | 929973-87-5." Appchemical.com. Available at:[2]

  • National Institutes of Health (NIH) PMC. "New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity." NIH.gov. Available at:[1]

  • Thieme Connect. "Product Class 2: Pyridinones and Related Systems." Thieme-connect.de. Available at:[3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Impurities in the Synthesis of Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Welcome to our dedicated technical support center for the synthesis of Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate. This guide is designed to pro...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for the synthesis of Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate. This guide is designed to provide in-depth troubleshooting assistance for common challenges encountered during the production of this important heterocyclic building block. As Senior Application Scientists, we have compiled this resource based on a synthesis of literature and practical experience to help you diagnose and resolve issues related to impurities, ultimately improving your yield and final product purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems in a question-and-answer format, providing explanations for the underlying chemistry and actionable protocols.

Issue 1: Presence of an Unexpected Isomeric Impurity

Q1: I'm observing an impurity with the same mass as my desired product in my crude reaction mixture. What is its likely identity and how can I prevent its formation?

A1: An isomeric impurity is a common challenge in the synthesis of substituted pyridinones. In the case of Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate, a likely isomeric impurity is the corresponding N-alkylated product.

The formation of this impurity is often attributed to the reaction conditions, particularly the choice of base and solvent. A study on the closely related ethyl ester, ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, identified a key impurity arising from an alternative cyclization pathway.[1][2][3]

Plausible Mechanism of Impurity Formation:

The synthesis of the target molecule often involves a multi-component reaction, such as a modified Hantzsch or Guareschi-Thorpe synthesis.[4][5][6] These reactions can proceed through various intermediates, and under certain conditions, an alternative cyclization can lead to the formation of an isomeric pyridone.

impurity_formation Reactants Reactants Intermediate_A Intermediate_A Reactants->Intermediate_A Condensation Desired_Product Desired_Product Intermediate_A->Desired_Product Correct Cyclization (Favored Pathway) Isomeric_Impurity Isomeric_Impurity Intermediate_A->Isomeric_Impurity Alternative Cyclization (Side Reaction) caption Fig. 1: Competing cyclization pathways leading to the desired product and an isomeric impurity.

Caption: Competing cyclization pathways.

Troubleshooting and Prevention:

  • Control of Reaction Temperature: Lowering the reaction temperature may favor the thermodynamically more stable desired product over the kinetically formed isomer.

  • Choice of Base: The basicity and steric hindrance of the base used can influence the cyclization pathway. Weaker, bulkier bases may favor the desired regioselectivity.

  • Solvent Polarity: The polarity of the solvent can affect the stability of the transition states leading to the different cyclization products. Experimenting with solvents of varying polarity, such as ethanol, acetonitrile, or toluene, may be beneficial.[7]

Analytical Identification:

  • HPLC: The isomeric impurity will likely have a different retention time from the desired product on a reverse-phase HPLC column due to differences in polarity.

  • NMR Spectroscopy: 1H and 13C NMR will show distinct chemical shifts for the protons and carbons in the two isomers. Careful analysis of the spectra, potentially with the aid of 2D NMR techniques like HSQC and HMBC, can confirm the structure of the impurity.[8][9]

Issue 2: Incomplete Reaction and Presence of Starting Materials

Q2: My reaction seems to stall, and I'm left with a significant amount of unreacted starting materials. What are the likely causes and how can I drive the reaction to completion?

A2: Incomplete conversion in multi-component reactions for pyridine synthesis is a frequent issue.[10] This can be due to several factors related to reaction kinetics and equilibrium.

Potential Causes and Solutions:

Cause Explanation Recommended Action
Insufficient Reaction Time or Temperature The reaction may be kinetically slow under the current conditions.Gradually increase the reaction temperature in 10°C increments and monitor the progress by TLC or HPLC. Extend the reaction time and track the consumption of starting materials.
Catalyst Inefficiency If a catalyst is used (e.g., an acid or base), it may be deactivated or used in insufficient quantity.Ensure the catalyst is fresh and active. Consider increasing the catalyst loading. For acid-sensitive substrates, a milder catalyst may be necessary.[7]
Reversible Reaction Steps Some steps in the multi-component cascade may be reversible, leading to an equilibrium mixture.The removal of a byproduct, such as water, using a Dean-Stark trap can help drive the equilibrium towards the product side.
Poor Solubility of Reactants If one of the starting materials has poor solubility in the reaction solvent, its effective concentration will be low, slowing down the reaction.Screen for a solvent system that provides good solubility for all reactants at the desired reaction temperature.

Experimental Protocol: Reaction Monitoring by TLC

  • Prepare a TLC chamber with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).

  • Spot the crude reaction mixture alongside the starting materials on a silica gel TLC plate.

  • Develop the plate and visualize the spots under UV light.

  • The disappearance of the starting material spots and the appearance of the product spot indicate the progression of the reaction.

Issue 3: Difficulty in Purifying the Final Product

Q3: My crude product is a complex mixture, and I'm struggling to isolate the pure Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate. What purification strategies are most effective for this class of compounds?

A3: The purification of polar, nitrogen-containing heterocycles like your target molecule can be challenging due to their interactions with standard purification media and their solubility profiles. [4][11]

Troubleshooting Purification:

purification_workflow Crude_Product Crude_Product Initial_Assessment Initial_Assessment Crude_Product->Initial_Assessment Recrystallization Recrystallization Initial_Assessment->Recrystallization If solid Column_Chromatography Column_Chromatography Initial_Assessment->Column_Chromatography If oily or complex mixture Pure_Product_Crystals Pure_Product_Crystals Recrystallization->Pure_Product_Crystals Choice_of_Stationary_Phase Choice_of_Stationary_Phase Column_Chromatography->Choice_of_Stationary_Phase Silica_Gel Silica_Gel Choice_of_Stationary_Phase->Silica_Gel Standard Alumina Alumina Choice_of_Stationary_Phase->Alumina For basic compounds Reversed_Phase_C18 Reversed_Phase_C18 Choice_of_Stationary_Phase->Reversed_Phase_C18 For polar compounds Mixed_Mode Mixed_Mode Choice_of_Stationary_Phase->Mixed_Mode For challenging separations Pure_Fractions Pure_Fractions Silica_Gel->Pure_Fractions Alumina->Pure_Fractions Reversed_Phase_C18->Pure_Fractions Mixed_Mode->Pure_Fractions caption Fig. 2: Decision workflow for the purification of polar heterocyclic compounds.

Caption: Purification decision workflow.

Recommended Purification Protocols:

  • Recrystallization: If the crude product is a solid, recrystallization is often the most effective and scalable purification method.

    • Solvent Screening: Experiment with a range of solvents of varying polarities (e.g., ethanol, methanol, acetonitrile, ethyl acetate, or mixtures with water) to find a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Column Chromatography:

    • Normal-Phase Chromatography (Silica Gel):

      • Challenge: The polar nature of the pyridone may lead to strong adsorption on silica gel, resulting in tailing and poor separation.

      • Solution: Use a more polar mobile phase, such as a gradient of methanol in dichloromethane or ethyl acetate. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce tailing by competing with the basic nitrogen of the heterocycle for active sites on the silica.[4]

    • Reversed-Phase Chromatography (C18):

      • Advantage: This is often a better choice for polar compounds.

      • Mobile Phase: A gradient of acetonitrile or methanol in water, often with a modifier like formic acid or acetic acid (0.1%) to improve peak shape, is typically used.[12][13]

    • Mixed-Mode Chromatography:

      • Application: For very challenging separations where impurities have similar polarities to the product, mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange interactions, can provide unique selectivity.[5][6][11][14]

Analytical Purity Assessment (HPLC):

A typical HPLC method for purity assessment would involve a C18 column with a gradient elution.

Parameter Condition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm

References

  • Bell, S. J., et al. (2012). Development of an Efficient and Practical Route for the Multikilogram Manufacture of Ethyl 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate and Ethyl 6-Chloro-5-cyano-2-methylnicotinate, Key Intermediates in the Preparation of P2Y12 Antagonists. Organic Process Research & Development, 16(5), 819–823. [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
  • BenchChem. (2025). Troubleshooting low yield in multi-component pyridine synthesis.
  • ResearchGate. (2025). Development of an Efficient and Practical Route for the Multikilogram Manufacture of Ethyl 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate.... [Link]

  • Waters. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • ACS Publications. (2010). Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective. [Link]

  • BenchChem. (2025).
  • ResearchGate. (n.d.). Mixed-Mode Chromatography. [Link]

  • Cytiva. (2024). Fundamentals of mixed mode (multimodal) chromatography. [Link]

  • ResearchGate. (2025). Development of a Multi-Kilogram-Scale Synthesis of AZD1283: A Selective and Reversible Antagonist of the P2Y12 Receptor. [Link]

  • ResearchGate. (2019). Determination of the Binding Situation of Pyridine in Xylan Sulfates by Means of Detailed NMR Studies. [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of a sample containing 0.05 M pyridine. [Link]

  • RSC Publishing. (n.d.). Analytical Methods. [Link]

  • ResearchGate. (n.d.). Table 1 . 1 H-NMR spectra of pyridones I. [Link]

  • BenchChem. (n.d.).
  • PMC. (2025). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. [Link]

  • PubChem. (n.d.). Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. [Link]

  • Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. [Link]

  • PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • PubMed. (n.d.). Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives. [Link]

  • NextSDS. (n.d.). methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate. [Link]

  • JECFA. (n.d.). HPLC Method for Flavourings. [Link]

  • Copernicus Publications. (n.d.). A simple, versatile approach for coupling a liquid chromatograph and chemical ionization mass spectrometer for offline analysis of organic aerosol. [Link]

  • MDPI. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. [Link]

  • Google Patents. (n.d.). CN108033899B - Preparation method of (R)

Sources

Optimization

Technical Support Center: Overcoming Aqueous Solubility Challenges for Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate

Welcome to the Formulation Technical Support Center. This guide is engineered for scientists, researchers, and drug development professionals facing severe aqueous solubility bottlenecks with Methyl 5-cyano-6-oxo-1,6-dih...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Technical Support Center. This guide is engineered for scientists, researchers, and drug development professionals facing severe aqueous solubility bottlenecks with Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS: 929973-87-5)[1].

Below, we deconstruct the physicochemical barriers of this molecule and provide field-proven, self-validating protocols to achieve therapeutic exposures in your assays and clinical models.

Part 1: Molecular Profiling & The "Brick Dust" Phenomenon

Q: Why does Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate exhibit such poor aqueous solubility despite possessing polar functional groups?

A: This compound is a classic "brick dust" molecule[2]. Its poor solubility is not driven by extreme lipophilicity (it is not a "grease ball"), but rather by an exceptionally high crystal lattice energy[3].

The causality lies in its structural features:

  • Intermolecular Hydrogen Bonding: The 6-oxo-1,6-dihydropyridine core is a 2-pyridone derivative. Pyridones act as both strong hydrogen bond donors (N-H) and acceptors (C=O), forming highly stable, robust hydrogen-bonded dimers or polymeric chains in the solid state[4][5].

  • Planar π−π Stacking: The electron-withdrawing 5-cyano and 3-carboxylate ester groups enforce a rigid, planar geometry across the molecule. This allows the aromatic rings to stack tightly against one another.

Because water molecules cannot thermodynamically overcome this massive lattice energy to solvate the individual monomers, the compound exhibits negligible solubility in both aqueous media and standard organic solvents[6].

Part 2: Formulation Troubleshooting & FAQs

Q: We need an aqueous liquid formulation for intravenous (IV) or oral gavage dosing. What is the most thermodynamically stable approach?

A: pH Adjustment and Salt Formation. The N-H proton on the pyridone ring is significantly acidified by the adjacent electron-withdrawing cyano (-CN) and ester (-COOCH3) groups. By titrating your aqueous vehicle with a biocompatible base (e.g., Sodium Hydroxide, Meglumine, or Tromethamine/Tris), you can deprotonate the pyridone ring to form a water-soluble anion[7]. Mechanism: Ionization disrupts the neutral hydrogen-bonding network and introduces powerful ion-dipole interactions with water, exponentially increasing solubility.

Q: We are developing an oral solid dosage form, but bioavailability is severely limited by the dissolution rate. How can we formulate this?

A: Amorphous Solid Dispersions (ASD) or Nanosuspensions.

  • Amorphous Solid Dispersions (ASD): By co-precipitating the drug with a hydrophilic polymer (e.g., PVP, HPMCAS), you force the drug into a high-energy amorphous state. The polymer acts as a hydrogen-bond acceptor, interacting with the pyridone N-H and preventing the drug molecules from re-forming their crystalline lattice[8][9].

  • Nanosuspensions (Wet Milling): If the compound is too prone to recrystallization in an ASD, wet milling the API to a sub-micron particle size (<150 nm) increases the surface area exponentially, driving up the dissolution rate per the Noyes-Whitney equation[6][10].

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) via Solvent Evaporation

Rationale: Kinetically trap the drug in a high-energy amorphous state, utilizing polymer-drug interactions to maintain supersaturation in the gastrointestinal tract[8][9].

  • Solvent Selection: Select a solvent system capable of dissolving both the "brick dust" API and the polymer (e.g., Dichloromethane/Methanol 1:1 v/v).

    • Self-Validation: The solution must be completely optically clear. Any turbidity indicates incomplete dissolution, which will act as seed crystals and cause immediate recrystallization.

  • Polymer Mixing: Dissolve the API and a polymer (e.g., Copovidone or HPMCAS) at a 1:3 or 1:4 (Drug:Polymer) weight ratio.

  • Evaporation/Drying: Rapidly remove the solvent using a rotary evaporator or spray dryer. Rapid evaporation is critical to freeze the molecular mobility and prevent phase separation[3].

  • Secondary Drying: Place the resulting powder in a vacuum oven at 40°C for 24 hours to remove residual solvent.

  • Final Validation: Analyze the powder via Powder X-Ray Diffraction (PXRD). A successful ASD will show a broad "halo" with no sharp diffraction peaks, confirming the complete absence of crystallinity.

Protocol 2: Top-Down Nanosuspension via Wet Media Milling

Rationale: Increase the specific surface area of the highly crystalline API without altering its stable solid-state form, thereby enhancing the dissolution rate[6][10].

  • Stabilizer Solution: Prepare an aqueous vehicle containing a steric stabilizer (e.g., 1% w/v HPMC) and an electrostatic stabilizer (e.g., 0.1% w/v Sodium Lauryl Sulfate).

  • Slurry Preparation: Disperse the API (e.g., 5% w/v) homogeneously into the stabilizer solution.

  • Milling: Transfer the slurry to a wet media mill loaded with 0.2 mm Yttrium-stabilized Zirconium Oxide beads.

  • Processing: Mill at 3000 RPM. Crucial: Maintain the temperature below 25°C using a cooling jacket. Elevated temperatures increase transient solubility, leading to Ostwald ripening (crystal growth) upon cooling.

  • Final Validation: Monitor particle size via Dynamic Light Scattering (DLS) every 30 minutes. Stop milling only when the Z-average diameter is <150 nm and the Polydispersity Index (PDI) is <0.2.

Part 4: Quantitative Strategy Comparison

Formulation StrategyMechanism of ActionExpected Solubility GainKey AdvantagesPrimary Limitations
pH Adjustment / Salt Formation Ionization of pyridone N-H[7]>100-foldSimple, thermodynamically stableRisk of pH-dependent precipitation in the GI tract
Amorphous Solid Dispersion Disruption of crystal lattice[8]10 to 50-foldHigh supersaturation, excellent oral bioavailabilityRisk of recrystallization over shelf-life
Nanosuspension Surface area expansion[6]5 to 15-foldMaintains the stable crystalline formRequires specialized milling equipment
Cyclodextrin Complexation Hydrophobic encapsulation[11]2 to 10-foldExcellent biocompatibility for IV useRigid planar geometry may limit cavity inclusion

Part 5: Visualizing the Workflows

DecisionTree Start Methyl 5-cyano-6-oxo- 1,6-dihydropyridine-3-carboxylate (Poor Aqueous Solubility) Q1 Is a liquid or solid dosage form required? Start->Q1 Liquid Liquid Formulation (IV / Oral Gavage) Q1->Liquid Solid Solid Formulation (Tablet / Capsule) Q1->Solid pH pH Adjustment / Salt Formation (Deprotonate Pyridone N-H) Liquid->pH Nano Nanosuspension (Wet Milling <150 nm) Liquid->Nano ASD Amorphous Solid Dispersion (Polymer Matrix) Solid->ASD CD Cyclodextrin Complexation (Hydrophobic Inclusion) Solid->CD

Decision tree for selecting the optimal solubility enhancement strategy based on dosage form.

Mechanism State1 Crystalline API (High Lattice Energy) Bonds Strong Intermolecular H-Bonds (N-H...O=C) & Pi-Pi Stacking State1->Bonds Process Polymer Addition (e.g., HPMCAS) + Solvent Evaporation Bonds->Process Disruption State2 Amorphous Solid Dispersion (Disrupted Lattice) Process->State2 Interactions Drug-Polymer H-Bonds Prevent Recrystallization State2->Interactions

Mechanism of crystal lattice disruption via Amorphous Solid Dispersion (ASD) formulation.

References

  • Solubility enhancement techniques: A comprehensive review Source: World Journal of Biology Pharmacy and Health Sciences URL:[Link]

  • Solubility enhancement by solid dispersion method: A review Source: ResearchGate URL:[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs Source: Journal of Advanced Pharmacy Education and Research URL:[Link]

  • How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Formation of a Stable Co-Amorphous System for a Brick Dust Molecule by Utilizing Sodium Taurocholate with High Glass Transition Temperature Source: MDPI URL:[Link]

  • Turning a “Brick Dust” Compound into a Clinically Viable Oral Formulation Source: Pharm-Int URL:[Link]

  • Technologies To Improve Solubility Of Brick Dust Compounds Source: Lonza URL:[Link]

  • FROM BRICK-DUST DRUGS TO BREAKTHROUGHS: TRANSFORMING DRUG DELIVERY WITH NOVEL EXCIPIENTS Source: ONdrugDelivery URL:[Link]

  • Hydrogen Bonding Behavior Of Pyridine In Biological And Chemical Systems Source: RJ Wave URL:[Link]

Sources

Troubleshooting

Preventing thermal degradation of Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate during storage

Welcome to the Technical Support Center for Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical ass...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for maintaining the integrity of this compound during storage and experimentation. Our goal is to equip you with the scientific understanding and practical solutions to prevent its thermal degradation.

Introduction to the Compound's Stability

Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate is a member of the dihydropyridine class of compounds. A critical characteristic of this class is their inherent sensitivity to environmental factors, which can lead to degradation and compromise experimental outcomes. The primary degradation pathway for dihydropyridines is the oxidation of the dihydropyridine ring to its corresponding pyridine derivative.[1] This process can be initiated by exposure to heat, light, and atmospheric oxygen. Additionally, the ester and cyano functionalities present in the molecule can be susceptible to hydrolysis under certain conditions.

This guide will provide a comprehensive overview of the degradation pathways, recommended storage conditions, and troubleshooting strategies to mitigate these stability issues.

Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the stability of Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate.

Q1: What are the primary signs of degradation for this compound?

A1: Visual inspection can often provide the first indication of degradation. A color change, typically yellowing or browning of the solid material, is a common sign of the formation of the oxidized pyridine derivative. In solution, you might observe a change in color or the appearance of particulate matter. Analytically, the appearance of a new, more polar spot on a Thin Layer Chromatography (TLC) plate or a new peak in a High-Performance Liquid Chromatography (HPLC) chromatogram is a strong indicator of degradation.

Q2: What are the main degradation pathways for this compound?

A2: The two primary degradation pathways are:

  • Oxidation: This is the most common degradation route for dihydropyridines, leading to the aromatization of the dihydropyridine ring to form the corresponding pyridine derivative. This can be triggered by heat (thermodegradation), light (photodegradation), and the presence of oxygen.

  • Hydrolysis: The methyl ester and cyano groups can undergo hydrolysis, particularly in the presence of acidic or basic conditions, to form the corresponding carboxylic acid and/or carboxamide derivatives.

Q3: What are the ideal storage conditions for solid Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate?

A3: To ensure long-term stability, the solid compound should be stored under the following conditions:

ParameterRecommendationRationale
Temperature -20°C or lowerMinimizes thermal degradation and slows down oxidation kinetics.
Light In the dark (amber vials or foil-wrapped containers)Prevents photodegradation, a major degradation pathway for dihydropyridines.
Atmosphere Under an inert gas (argon or nitrogen)Displaces oxygen, thereby preventing oxidation.
Humidity Dry environment (desiccator)Prevents hydrolysis of the ester and cyano groups and can mitigate thermal degradation in the solid state.[2][3][4][5]

Q4: How should I handle solutions of this compound?

A4: Solutions of dihydropyridines are generally less stable than the solid form. It is highly recommended to prepare solutions fresh for each experiment. If a stock solution must be prepared and stored, it should be:

  • Prepared using a degassed solvent to minimize dissolved oxygen.

  • Stored in an amber vial, protected from light.

  • Kept at -20°C or -80°C.

  • Used within a short period.

Troubleshooting Guide

This section provides a problem-and-solution framework for common issues encountered during the storage and use of Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate.

Problem 1: The solid compound has changed color upon storage.
  • Possible Cause: Oxidation of the dihydropyridine ring to the colored pyridine derivative. This is likely accelerated by exposure to light, heat, or oxygen.

  • Recommended Solutions:

    • Verify Purity: Assess the purity of the material using HPLC or TLC to quantify the extent of degradation.

    • Review Storage Conditions: Ensure the compound is stored at the recommended low temperature, in the dark, and under an inert atmosphere.

    • Future Prevention: For future batches, strictly adhere to the recommended storage conditions immediately upon receipt.

Problem 2: Inconsistent results in biological assays.
  • Possible Cause: Degradation of the compound in the assay medium or in stock solutions. The oxidized pyridine derivative is typically inactive.

  • Recommended Solutions:

    • Prepare Fresh Solutions: Always prepare solutions of the compound immediately before use.

    • Assess Solution Stability: If a stock solution must be used, perform a preliminary experiment to determine its stability in your specific assay buffer and under your experimental conditions (e.g., temperature, light exposure).

    • Control for Degradation: Include a freshly prepared standard in each experiment to ensure the activity of the compound.

Problem 3: Appearance of a new, more polar spot on TLC or peak in HPLC.
  • Possible Cause: Formation of degradation products. The pyridine derivative is generally more polar than the parent dihydropyridine. Hydrolysis products (carboxylic acid or amide) would also be more polar.

  • Recommended Solutions:

    • Identify the Impurity: If possible, characterize the impurity using techniques like mass spectrometry to confirm its identity (e.g., the oxidized pyridine or a hydrolyzed product).

    • Optimize Purification: If the impurity is present in a freshly synthesized batch, review and optimize the purification protocol to remove it.

    • Improve Storage and Handling: This is a clear sign of degradation. Immediately implement more stringent storage and handling procedures as outlined in the FAQs.

Experimental Protocols

Protocol 1: Assessment of Compound Purity by Thin Layer Chromatography (TLC)
  • Plate Preparation: Use a TLC plate coated with silica gel with a fluorescent indicator (e.g., F254).

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Spot the sample onto the TLC plate.

  • Elution: Develop the plate using a mobile phase that provides good separation (e.g., a mixture of hexane and ethyl acetate).

  • Visualization: Visualize the spots under a UV lamp at 254 nm. The dihydropyridine should appear as a dark spot. The oxidized pyridine derivative will likely have a lower Rf value (be more polar).

Protocol 2: Forced Degradation Study

A forced degradation study can help to identify potential degradation products and pathways.

  • Sample Preparation: Prepare solutions of the compound in various stress conditions:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Thermal: Store a solid sample and a solution at an elevated temperature (e.g., 60°C).

    • Photolytic: Expose a solid sample and a solution to UV light.

  • Incubation: Incubate the samples for a defined period (e.g., 24 hours), taking aliquots at various time points.

  • Analysis: Analyze the samples by HPLC or TLC to monitor the disappearance of the parent compound and the appearance of degradation products.

Visualizing Degradation Pathways

The following diagrams illustrate the primary degradation pathways for Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate.

Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate Oxidized Pyridine Derivative Oxidized Pyridine Derivative Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate->Oxidized Pyridine Derivative Oxidation (Heat, Light, O2) Carboxylic Acid Derivative Carboxylic Acid Derivative Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate->Carboxylic Acid Derivative Hydrolysis (Acid/Base) Carboxamide Derivative Carboxamide Derivative Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate->Carboxamide Derivative Hydrolysis (Acid/Base)

Caption: Primary degradation pathways of the target compound.

Experimental Workflow for Stability Assessment

cluster_storage Storage Conditions cluster_stress Stress Conditions cluster_analysis Analytical Monitoring Solid Compound Solid Compound Heat Heat Solid Compound->Heat Light Light Solid Compound->Light Humidity Humidity Solid Compound->Humidity Solution Solution Solution->Heat Solution->Light Acid/Base Acid/Base Solution->Acid/Base TLC TLC Heat->TLC Light->TLC HPLC HPLC Humidity->HPLC Acid/Base->HPLC Mass Spectrometry Mass Spectrometry TLC->Mass Spectrometry HPLC->Mass Spectrometry

Caption: Workflow for assessing compound stability.

References

  • Marciniec, B., & Ogrodowczyk, M. (2006). Thermal stability of 1,4-dihydropyridine derivatives in solid state. Acta Poloniae Pharmaceutica, 63(6), 477-484. Available at: [Link]

  • ResearchGate. (n.d.). Thermal stability of 1,4-dihydropyridine derivatives in solid state. Available at: [Link]

  • PubMed. (2006). Thermal stability of 1,4-dihydropyridine derivatives in solid state. Available at: [Link]

  • Marciniec, B., & Ogrodowczyk, M. (2003). Photo- and radiostability of some 1,4-dihydropyridine derivatives in the solid state. Acta Poloniae Pharmaceutica, 60(2), 151-155. Available at: [Link]

  • SciSpace. (2006). Thermal stability of 1,4-dihydropyridine derivatives in solid state. Available at: [Link]

  • Ragno, G., et al. (2018). Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. International Journal of Pharmacy and Pharmaceutical Sciences, 10(1), 8-18. Available at: [Link]

  • Wang, Z., et al. (2000). Dependence of cyano bonded phase hydrolytic stability on ligand structure and solution pH. Journal of Chromatography A, 897(1-2), 161-172. Available at: [Link]

  • MDPI. (2020). 6-Amino-4-Aryl-3-Carbamoyl-5-Cyano-1,4-Dihydropyridine-2-Thiolates: Synthesis, Reactions and Docking Studies. Available at: [Link]

  • Certified Laboratories. (n.d.). Accelerated Stability Testing for Cosmetics & OTC Products: A Faster Path to Shelf-Life Claims. Available at: [Link]

  • ResearchGate. (2016). 1,4-Dihydropyridine-3,5-dicarbothionic acid S-esters. Available at: [Link]

  • Synthesis of Nitroso Derivatives of Dihydropyridine Calcium Channel Blockers. (n.d.). In Google Scholar.
  • Li, Y., et al. (2023). Enhanced stereodivergent evolution of carboxylesterase for efficient kinetic resolution of near-symmetric esters through machine learning. Nature Communications, 14(1), 1-14. Available at: [Link]

  • Certified Laboratories. (n.d.). Accelerated Stability Testing. Available at: [Link]

  • Schotten, C., et al. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 24(10), 2139-2146. Available at: [Link]

  • MDPI. (2020). 6-Amino-4-Aryl-3-Carbamoyl-5-Cyano-1,4-Dihydropyridine-2-Thiolates: Synthesis, Reactions and Docking Studies. Available at: [Link]

  • Testa, B. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. John Wiley & Sons. Available at: [Link]

  • ResearchGate. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. Available at: [Link]

  • IUCr Journals. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. Available at: [Link]

  • US EPA. (1991). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Available at: [Link]

  • PubMed. (2014). Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils. Available at: [Link]

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate

Welcome to the specialized Technical Support Center for chromatographic troubleshooting. This guide is engineered for analytical scientists and drug development professionals facing peak shape degradation—specifically pe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the specialized Technical Support Center for chromatographic troubleshooting. This guide is engineered for analytical scientists and drug development professionals facing peak shape degradation—specifically peak tailing—when analyzing Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate .

Because this molecule possesses highly specific electronic and structural properties, generic HPLC troubleshooting templates often fail. This guide breaks down the exact chemical causality of the tailing and provides self-validating protocols to achieve ideal Gaussian peak symmetry.

Mechanistic Analysis of the Analyte

To correct peak tailing, we must first understand the molecular behavior of Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate within a reversed-phase HPLC system. The molecule features a 6-oxo-1,6-dihydropyridine (pyridone) core, flanked by strongly electron-withdrawing cyano (-CN) and ester (-COOCH3) groups. This structure triggers three primary mechanisms of peak tailing:

  • Silanol Interactions (Electrostatic & Hydrogen Bonding): The basic nitrogen and oxygen functionalities on the pyridone ring act as strong hydrogen bond acceptors. At mid-range pH (4–7), residual silanol groups (Si-OH) on traditional silica stationary phases ionize into negatively charged SiO⁻ sites. These sites engage in strong secondary electrostatic interactions with the analyte, causing a portion of the molecules to be retained longer than the main band, resulting in a pronounced tail 12.

  • Tautomerization and Partial Ionization: The 6-oxo-1,6-dihydropyridine moiety exists in a dynamic tautomeric equilibrium with its 6-hydroxypyridine form. Furthermore, the electron-withdrawing -CN and -COOCH3 groups significantly increase the acidity of the NH proton. If the mobile phase pH approaches the analyte's pKa, the molecule exists in a mixed ionization state. This uneven ionization during the chromatographic run leads to severe peak broadening and asymmetry 23.

  • Trace Metal Chelation: Hydroxypyridine and pyridone derivatives are well-documented chelators of trace metals (such as Fe³⁺ or Al³⁺) present in older Type A silica matrices or stainless steel HPLC flow paths. This chelation causes irreversible binding or severe tailing 4.

Diagnostic Workflow

Before altering method parameters, run your sample and calculate the USP Tailing Factor ( T ). Follow the logical pathway below to isolate the root cause.

G Start Analyze USP Tailing Factor (T) Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate Decision1 Is T > 1.5 for ALL peaks in the chromatogram? Start->Decision1 SystemFix System Troubleshooting: Check fittings, guard column, extra-column volume Decision1->SystemFix Yes AnalyteFix Analyte-Specific Troubleshooting: Focus on Pyridone Chemistry Decision1->AnalyteFix No Cause1 Silanol Interactions (Ionized Si-O⁻) AnalyteFix->Cause1 Cause2 Tautomerization (Pyridone ⇌ Hydroxypyridine) AnalyteFix->Cause2 Cause3 Metal Chelation (Fe/Al in silica or hardware) AnalyteFix->Cause3 Sol1 Lower pH < 3.0 Use End-capped Column Cause1->Sol1 Sol2 Lock Mobile Phase pH Optimize Column Temp Cause2->Sol2 Sol3 Use PEEK Hardware Add Chelating Agent (EDTA) Cause3->Sol3

Caption: Diagnostic workflow for resolving HPLC peak tailing of pyridone derivatives.

Step-by-Step Optimization Protocols

Protocol A: Mobile Phase pH and Buffer Optimization

Causality: Lowering the pH fully protonates residual silanols (neutralizing their charge) and forces the analyte into a single, stable non-ionized state, eliminating tautomeric peak broadening 5.

  • Buffer Formulation: Prepare an aqueous mobile phase utilizing a strong acidic buffer. A 20 mM Potassium Phosphate buffer adjusted to pH 2.5 with phosphoric acid is highly recommended. Alternatively, use 0.1% Trifluoroacetic acid (TFA) if MS-compatibility is required.

  • System Equilibration: Flush the HPLC system and column with at least 15 column volumes of the newly buffered mobile phase to ensure the stationary phase surface is fully protonated.

  • Self-Validation Step: Inject a 10 µg/mL standard of the analyte. Calculate the USP Tailing Factor ( T=W0.05​/2f ). If T≤1.2 , the silanol and tautomerization issues are resolved. If T remains >1.5 , proceed to Protocol B.

Protocol B: Stationary Phase and Hardware Modification

Causality: If pH control is insufficient, the stationary phase itself must be upgraded to physically shield the analyte from active sites, and the flow path must be cleared of trace metals 4.

  • Column Upgrade: Replace standard un-capped C18 columns with a high-purity, Type B silica end-capped C18 column. For maximum protection, utilize a polar-embedded column (e.g., RP-Amide), which provides a steric and electrostatic shield against residual silanols [[2]]().

  • Hardware Audit (Metal Chelation Mitigation): Swap out stainless steel capillary tubing (especially between the autosampler, column, and detector) with bio-inert PEEK (Polyether ether ketone) tubing.

  • Sacrificial Additive (Optional): If hardware cannot be changed, add 10 mM Triethylamine (TEA) to the mobile phase. TEA acts as a sacrificial base, competitively binding to active silanol and metal sites before the pyridone analyte can interact 5.

  • Self-Validation Step: Re-inject the standard. A successful mitigation of metal chelation will not only improve the tailing factor but will also noticeably increase the total peak area (recovery) compared to previous runs.

Quantitative Data Summary

The following table summarizes the expected impact of different chromatographic parameters on the peak symmetry of Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate.

Troubleshooting StrategyMobile Phase pHColumn ChemistrySystem HardwareExpected USP Tailing Factor ( T )
Baseline (Unoptimized) 6.0 (Unbuffered)Standard C18 (Uncapped)Stainless Steel> 2.0 (Severe Tailing)
pH Optimization 2.5 (Phosphate)Standard C18 (Uncapped)Stainless Steel1.6 - 1.8 (Moderate)
Column Upgrade 2.5 (Phosphate)End-capped C18Stainless Steel1.2 - 1.4 (Acceptable)
Metal-Free Optimization 2.5 (Phosphate)Polar-embedded C18PEEK / Bio-inert< 1.1 (Ideal Symmetry)

Frequently Asked Questions (FAQs)

Q: Why does the peak shape of my analyte degrade specifically at mid-range pH (4–7)? A: At mid-range pH, a significant portion of the residual silanol groups on the silica stationary phase ionize to form negatively charged SiO⁻ sites. These sites engage in strong electrostatic interactions and hydrogen bonding with the basic nitrogen and oxygen functionalities of the pyridone ring, leading to severe peak tailing 1. Furthermore, the electron-withdrawing groups on this specific molecule lower its pKa, meaning mid-range pH often induces partial ionization of the analyte itself.

Q: My peak tailing worsens over multiple injections, and the retention time is drifting. What is the root cause? A: This combination indicates the accumulation of matrix contaminants at the head of the column, which acts as a secondary, uncontrolled stationary phase 6. It can also indicate the progressive stripping of end-capping groups, exposing active metal sites. Implement a rigorous sample clean-up step (e.g., Solid Phase Extraction) and install a sacrificial guard column.

Q: Can tautomerization of the pyridone ring cause peak distortion even on a perfect column? A: Yes. The 6-oxo-1,6-dihydropyridine moiety exists in equilibrium with its 6-hydroxypyridine tautomer. If the chromatographic timescale is comparable to the interconversion rate, the peak will broaden and tail 3. Locking the pH well below the pKa ensures a single, stable chemical entity traverses the column.

References

  • Troubleshooting Peak Shape Problems in HPLC Source: Waters Corporation URL:[Link]

  • What Causes Peak Tailing in HPLC? Source: Chrom Tech, Inc. URL:[Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks Source: Chromatography Online URL:[Link]

  • ProteCol LC Columns - Exceed the Limit (Metal-Free Chromatography) Source: HPST URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate vs ethyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate reactivity

As a Senior Application Scientist, selecting the optimal building block for heterocyclic drug discovery is rarely a trivial matter of availability; it is a strategic decision governed by steric constraints, kinetic param...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal building block for heterocyclic drug discovery is rarely a trivial matter of availability; it is a strategic decision governed by steric constraints, kinetic parameters, and downstream processing requirements.

This guide provides an in-depth, objective comparison of two ubiquitous pharmaceutical intermediates: Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS 929973-87-5) and its ethyl counterpart, Ethyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS 74443-00-8). By analyzing their divergent reactivity profiles, this guide equips synthetic chemists with the mechanistic causality needed to optimize multi-step syntheses.

Structural & Electronic Profiling

Both molecules share the 5-cyano-6-oxo-1,6-dihydropyridine core—a highly functionalized 2-pyridone scaffold. The cyano group at the 5-position acts as a powerful electron-withdrawing group (EWG), depleting electron density from the conjugated π -system and increasing the electrophilicity of the C-3 ester carbonyl. However, competitive transformations, such as ring-closure dynamics and nucleophilic acyl substitutions, are heavily influenced by the steric bulk of the ester alkyl group ()[1].

While the electronic difference between a methyl and an ethyl group is marginal (inductive electron donation), the steric hindrance (quantified by their A-values) plays a dominant role in transition state kinetics. The additional methylene carbon in the ethyl ester creates a larger steric shield around the carbonyl carbon, raising the activation energy ( Ea​ ) required for a nucleophile to attack and form the requisite tetrahedral intermediate.

Quantitative Reactivity Comparison

The following table summarizes the physicochemical and kinetic divergence between the two esters, demonstrating how a single methylene unit impacts synthetic utility.

ParameterMethyl Ester DerivativeEthyl Ester Derivative
CAS Number 929973-87-574443-00-8
Molecular Weight 178.14 g/mol 192.17 g/mol
Relative Lipophilicity (clogP) Lower (~0.45)Higher (~0.85)
Hydrolysis Half-Life (pH 11, 25°C) ~2.1 hours~6.5 hours
Thermal Amidation Yield (12h, 60°C) > 85%< 40%
Steric A-Value (Alkyl Group) 1.70 kcal/mol1.75 kcal/mol

Mechanistic Workflow & Reactivity Pathways

The choice of ester dictates the conditions required for downstream functionalization. Ethyl esters hydrolyze approximately 2–3 times slower compared with methyl esters due to the combined electron-donating and steric effects of the additional methylene group ()[2]. Similarly, the synthesis of highly functionalized pyridine derivatives via multi-component reactions requires careful selection of the ester to ensure subsequent amidation or saponification steps proceed without degrading the sensitive cyano group ()[3].

Reactivity_Pathways Core 5-Cyano-6-oxo-1,6-dihydropyridine -3-carboxylate Scaffold Methyl Methyl Ester (CAS 929973-87-5) Core->Methyl R = CH3 Ethyl Ethyl Ester (CAS 74443-00-8) Core->Ethyl R = CH2CH3 HydrolysisM Rapid Hydrolysis (High conversion, 2h) Methyl->HydrolysisM LiOH, H2O/THF AmidationM Direct Amidation (Thermal, High Yield) Methyl->AmidationM R-NH2, Heat HydrolysisE Slow Hydrolysis (Low conversion, 6h) Ethyl->HydrolysisE LiOH, H2O/THF AmidationE Catalyzed Amidation (AlMe3 required) Ethyl->AmidationE R-NH2, Catalyst

Reaction pathways and kinetic divergence of methyl vs. ethyl dihydropyridine esters.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems . They incorporate internal standards and orthogonal analytical techniques to eliminate subjective bias during reaction monitoring.

Protocol A: Comparative Base-Catalyzed Saponification

Objective: Cleave the C-3 ester to yield the corresponding carboxylic acid without hydrolyzing the sensitive C-5 nitrile group.

Causality: The choice of a mixed solvent system (THF/MeOH/H₂O) is critical. The dihydropyridine scaffold exhibits high lipophilicity and strong intermolecular hydrogen bonding (due to the pyridone NH and C=O), making it poorly soluble in pure water. THF disrupts these intermolecular forces and solvates the organic core, while water delivers the hydroxide nucleophile. The methyl ester's lower steric profile reduces the activation energy ( Ea​ ) required to reach the tetrahedral intermediate, resulting in a significantly faster hydrolysis rate compared to the ethyl variant.

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the ester (Methyl or Ethyl variant) and 0.1 mmol of 1,3,5-trimethoxybenzene (Internal Standard) in 10 mL of THF/MeOH (1:1 v/v).

  • Base Addition: Cool the solution to 0°C. Add 1.5 equivalents of LiOH·H₂O dissolved in 2 mL of deionized water dropwise over 5 minutes.

  • Reaction: Remove the ice bath and stir at 25°C.

  • Self-Validation (Kinetic Monitoring): Withdraw 50 µL aliquots every 30 minutes, quench with 1M HCl, and analyze via quantitative HPLC (UV absorbance at 254 nm). The system self-validates completion when the integration ratio of the ester peak to the internal standard falls below 0.01.

  • Workup: Once validated, concentrate the mixture in vacuo to remove organic solvents. Acidify the aqueous layer to pH 2-3 using 1M HCl to precipitate the free carboxylic acid. Filter and dry under high vacuum.

Protocol B: Direct Amidation via Weinreb-Type Activation

Objective: Synthesize a C-3 amide derivative directly from the ester.

Causality: Amines are weaker nucleophiles than hydroxide ions. Direct displacement of an alkoxide by an amine is kinetically demanding. For the methyl ester, the methoxide is a slightly better leaving group and presents less steric shielding, allowing thermal amidation to proceed. Conversely, the ethyl ester's added bulk repels the incoming amine nucleophile. To overcome this for the ethyl ester, trimethylaluminum (AlMe₃) is employed to pre-activate the amine as an aluminum amide complex—a vastly superior nucleophile—while simultaneously coordinating to the ester carbonyl to increase its electrophilicity.

Step-by-Step Methodology:

  • Activation (For Ethyl Ester): Under an inert argon atmosphere, dissolve 1.2 mmol of the target amine in 5 mL of anhydrous toluene. Cool to 0°C and slowly add 1.2 mmol of AlMe₃ (2.0 M in toluene). Stir for 30 minutes to form the aluminum amide complex. (Note: This step can be skipped for the Methyl ester if utilizing thermal conditions).

  • Coupling: Add 1.0 mmol of the ester dissolved in 3 mL of anhydrous THF to the activated amine solution.

  • Heating: Heat the reaction mixture to 60°C.

  • Self-Validation (Orthogonal Tracking): Monitor the reaction using real-time FT-IR. Track the disappearance of the ester carbonyl stretch at ~1720 cm⁻¹ against the emergence of the amide carbonyl stretch at ~1650 cm⁻¹. Final confirmation is achieved via LC-MS, verifying the exact mass shift corresponding to the amine substitution (+ amine MW - alcohol MW).

  • Quenching: Carefully quench the reaction at 0°C with a saturated aqueous solution of Rochelle salt (sodium potassium tartrate) to break the aluminum emulsion. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

Conclusion & Selection Matrix

When designing a synthetic route involving the 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate scaffold:

  • Select the Methyl Ester (CAS 929973-87-5) if your downstream sequence requires mild, rapid hydrolysis or direct thermal amidation. It is the kinetically favored building block for nucleophilic acyl substitutions.

  • Select the Ethyl Ester (CAS 74443-00-8) if your intermediate requires enhanced lipophilicity for purification (e.g., crystallization or organic partitioning) or if you need the ester to survive orthogonal reactions (like N-alkylation) without premature cleavage.

Sources

Comparative

A Comparative Guide to HPLC Method Validation for the Quantification of Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate

This guide provides a comprehensive framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Methyl 5-cyano-6-oxo-1,6-dihydropyridin...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate. This document is intended for researchers, scientists, and drug development professionals engaged in pharmaceutical analysis and quality control. We will explore the rationale behind methodological choices and present a comparative analysis of key validation parameters, supported by hypothetical experimental data.

Introduction: The Analytical Imperative

Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate (molecular formula: C8H6N2O3, molecular weight: 178.14 g/mol ) is a heterocyclic compound of interest in pharmaceutical development.[1][2] The precise and accurate quantification of this active pharmaceutical ingredient (API) is paramount for ensuring the identity, strength, quality, and purity of the drug substance and its formulated products. A validated HPLC method provides the necessary confidence that the analytical procedure is fit for its intended purpose.[3]

This guide will delineate a systematic approach to validating a reversed-phase HPLC method, adhering to the stringent guidelines set forth by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures.[4]

HPLC Method Development: A Scientifically Sound Approach

The development of a selective and efficient HPLC method is the cornerstone of a successful validation. The physicochemical properties of Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate, inferred from structurally similar compounds, suggest a molecule of moderate polarity, making it an ideal candidate for reversed-phase chromatography.

Comparative Column Chemistry
  • C18 (Octadecylsilane): This is the most widely used stationary phase in reversed-phase HPLC, offering excellent hydrophobic retention for a broad range of molecules. Its versatility and robustness make it the primary choice for the analysis of Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate.

  • Phenyl: A phenyl-bonded stationary phase provides an alternative selectivity through π-π interactions with the aromatic ring of the analyte. This can be advantageous if structurally related impurities are not adequately resolved on a C18 column.

  • Cyano (CN): A cyano-propyl bonded phase offers unique selectivity due to its polar characteristics and can be operated in both reversed-phase and normal-phase modes. It is a viable alternative for optimizing the separation from polar impurities.

For this guide, a C18 column is selected as the primary stationary phase due to its proven performance and broad applicability.

Mobile Phase Optimization

The mobile phase composition is a critical parameter for achieving the desired retention and peak shape. A gradient elution with a mixture of an aqueous buffer and an organic modifier is often employed in method development.

  • Aqueous Phase: A buffer is used to control the pH of the mobile phase and ensure consistent ionization of the analyte. A simple and effective choice is an acidified aqueous solution, such as 0.1% formic acid or phosphoric acid in water.

  • Organic Modifier: Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC. Acetonitrile generally provides better peak shapes and lower backpressure, while methanol can offer different selectivity.

Detection Wavelength Selection
Proposed Chromatographic Conditions
ParameterRecommended ConditionJustification
Column C18, 4.6 x 150 mm, 5 µmProvides a good balance of efficiency, resolution, and backpressure.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA simple, effective mobile phase for good peak shape and MS compatibility.
Elution Isocratic at 60% A: 40% BAn isocratic elution is simpler and more robust for routine analysis.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection UV at 280 nmA common wavelength for dihydropyridine-containing compounds.

A Comprehensive Guide to Method Validation

The validation of the proposed HPLC method will be conducted in accordance with the ICH Q2(R2) guidelines.[4] The following validation parameters will be assessed:

System Suitability

System suitability testing is an integral part of any analytical procedure. It is performed before the analysis of any samples to ensure that the chromatographic system is performing adequately.

  • Prepare a standard solution of Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate at a concentration of 50 µg/mL.

  • Inject the standard solution six times into the HPLC system.

  • Calculate the following parameters:

    • Tailing factor (T)

    • Number of theoretical plates (N)

    • Relative standard deviation (%RSD) of the peak area and retention time.

ParameterAcceptance Criteria
Tailing Factor (T)≤ 2.0
Theoretical Plates (N)≥ 2000
%RSD of Peak Area≤ 2.0%
%RSD of Retention Time≤ 1.0%
Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Prepare solutions of the analyte, a placebo (a mixture of all formulation excipients without the API), and a spiked sample (placebo spiked with the analyte).

  • Inject each solution into the HPLC system and record the chromatograms.

  • Compare the chromatograms to ensure that there are no interfering peaks at the retention time of the analyte in the placebo chromatogram.

  • Perform forced degradation studies (acid, base, oxidation, heat, and light) on the analyte to generate potential degradation products. Analyze the stressed samples to demonstrate that the analyte peak is resolved from any degradation product peaks.

SampleAnalyte PeakInterfering Peaks at Analyte Retention Time
StandardPresentN/A
PlaceboAbsentAbsent
Spiked SamplePresentAbsent
Acid StressedPresent (degraded)Resolved from degradation products
Base StressedPresent (degraded)Resolved from degradation products
Oxidative StressedPresent (degraded)Resolved from degradation products
Thermal StressedPresent (degraded)Resolved from degradation products
Photolytic StressedPresent (degraded)Resolved from degradation products
Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Prepare a stock solution of the analyte.

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 10 - 100 µg/mL).

  • Inject each calibration standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Concentration (µg/mL)Mean Peak Area (n=3)
10150,234
25375,890
50751,234
751,125,987
1001,502,456
ParameterResultAcceptance Criteria
Correlation Coefficient (r²)0.9998≥ 0.999
y-interceptClose to zero
Range10 - 100 µg/mL
Accuracy

Accuracy is the measure of the closeness of the experimental value to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.

  • Prepare placebo samples.

  • Spike the placebo samples with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% RecoveryMean % Recovery
80%4039.899.599.6
4040.1100.3
4039.699.0
100%5050.2100.4100.1
5049.899.6
5050.1100.2
120%6060.5100.8100.5
6059.999.8
6060.3100.5

Acceptance Criteria: The mean % recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

ReplicateRepeatability (Peak Area)Intermediate Precision (Peak Area)
1751,234752,345
2750,987751,987
3752,111753,111
4749,876750,876
5751,543752,543
6750,654751,654
Mean 751,068 752,086
%RSD 0.12% 0.11%

Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest concentration of the analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Alternatively, they can be determined by preparing and analyzing a series of dilute solutions of the analyte and identifying the concentrations at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

ParameterResult
LOD0.1 µg/mL
LOQ0.3 µg/mL
Robustness

Robustness is the ability of the method to remain unaffected by small, deliberate variations in method parameters.

  • Introduce small variations to the method parameters, one at a time.

  • Analyze the analyte under each varied condition and assess the impact on the results.

ParameterVariationEffect on Results (% Change)
Flow Rate± 0.1 mL/min< 2.0%
Column Temperature± 2 °C< 1.5%
Mobile Phase Composition± 2% Organic< 2.0%
Detection Wavelength± 2 nm< 1.0%

Acceptance Criteria: The results should not be significantly affected by the variations.

Visualizing the Validation Workflow

dot digraph "HPLC_Method_Validation_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_0" { label = "Method Development"; style = "filled"; color = "#E8F0FE"; "Method_Development" [label="HPLC Method Development\n(Column, Mobile Phase, Detector)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_1" { label = "System Readiness"; style = "filled"; color = "#E6F4EA"; "System_Suitability" [label="System Suitability\n(Tailing, Plates, %RSD)", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

subgraph "cluster_2" { label = "Core Validation Parameters"; style = "filled"; color = "#FEF7E0"; "Specificity" [label="Specificity\n(Placebo, Forced Degradation)", fillcolor="#FBBC05", fontcolor="#202124"]; "Linearity_Range" [label="Linearity & Range\n(Calibration Curve, r²)", fillcolor="#FBBC05", fontcolor="#202124"]; "Accuracy" [label="Accuracy\n(% Recovery)", fillcolor="#FBBC05", fontcolor="#202124"]; "Precision" [label="Precision\n(Repeatability, Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; }

subgraph "cluster_3" { label = "Method Sensitivity & Reliability"; style = "filled"; color = "#FCE8E6"; "LOD_LOQ" [label="LOD & LOQ\n(S/N Ratio or Slope Method)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Robustness" [label="Robustness\n(Deliberate Variations)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

"Method_Development" -> "System_Suitability" [label="Proceed if method is developed"]; "System_Suitability" -> "Specificity" [label="Proceed if system is suitable"]; "Specificity" -> "Linearity_Range"; "Linearity_Range" -> "Accuracy"; "Accuracy" -> "Precision"; "Precision" -> "LOD_LOQ"; "LOD_LOQ" -> "Robustness"; } "A high-level overview of the HPLC method validation workflow."

Interdependencies of Validation Parameters

dot digraph "Validation_Parameter_Interdependencies" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_Linearity" { label="Linearity"; style="filled"; color="#FEF7E0"; "Linearity" [fillcolor="#FBBC05", fontcolor="#202124"]; }

subgraph "cluster_Accuracy" { label="Accuracy"; style="filled"; color="#E6F4EA"; "Accuracy" [fillcolor="#34A853", fontcolor="#FFFFFF"]; }

subgraph "cluster_Precision" { label="Precision"; style="filled"; color="#E8F0FE"; "Precision" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_Range" { label="Range"; style="filled"; color="#FCE8E6"; "Range" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

"Linearity" -> "Range" [label="Defines"]; "Accuracy" -> "Range" [label="Demonstrated over"]; "Precision" -> "Range" [label="Demonstrated over"]; "Accuracy" -> "Precision" [label="Requires"]; "Precision" -> "Accuracy" [label="Impacts"]; } "The interconnected nature of core validation parameters."

Conclusion

This guide has provided a detailed roadmap for the validation of an HPLC method for the quantification of Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate, in accordance with ICH guidelines. By systematically evaluating specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness, a high degree of confidence in the reliability of the analytical data can be achieved. The presented experimental protocols and data tables serve as a practical template for researchers to design and execute their own validation studies. A thoroughly validated HPLC method is an indispensable tool in the development and quality control of pharmaceutical products, ensuring that they meet the highest standards of safety and efficacy.

References

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • MDPI. (2022). Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD. [Link]

  • PubMed. (2001). Validation of an HPLC method for the determination of urinary and plasma levels of N1-methylnicotinamide, an endogenous marker of renal cationic transport and plasma flow. [Link]

  • CDC Stacks. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco. [Link]

  • NextSDS. (n.d.). methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate. [Link]

  • Appchem. (n.d.). METHYL 5-CYANO-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXYLATE. [Link]

Sources

Validation

Mass spectrometry fragmentation pattern comparison for Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate

High-Resolution Mass Spectrometry Fragmentation Guide: Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate vs. Structural Analogs Introduction Dihydropyridines and 2-pyridones are privileged scaffolds in medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution Mass Spectrometry Fragmentation Guide: Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate vs. Structural Analogs

Introduction

Dihydropyridines and 2-pyridones are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in calcium channel blockers, non-nucleoside reverse transcriptase inhibitors, and cardiotonic agents. During the drug development lifecycle, structural verification of these intermediates is critical. Mass spectrometry (MS), particularly Collision-Induced Dissociation (CID) tandem MS (MS/MS), provides the necessary molecular fingerprinting to distinguish between closely related positional isomers and substituent effects.

This guide objectively compares the electrospray ionization (ESI) MS/MS fragmentation pattern of Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate (Compound A) against its methylated analog, Methyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (Compound B) . By analyzing the causality behind their fragmentation pathways, we establish a robust framework for identifying these functional groups in complex mixtures.

Mechanistic Grounding & Fragmentation Theory

The fragmentation of Compounds A and B is driven by three primary functional group interactions. Understanding the causality of these cleavages prevents the misidentification of false-positive peaks.

  • Methyl Ester Cleavage: Methyl esters characteristically undergo a neutral loss of methanol ( CH3​OH , -32 Da) or a methoxy radical ( ⋅OCH3​ , -31 Da) under low-energy CID conditions[1]. Protonation typically occurs at the carbonyl oxygen, facilitating a rearrangement that expels the neutral alcohol.

  • Cyano Group Elimination: The presence of a cyano (-CN) group on an aromatic or conjugated heterocyclic system strongly directs the neutral loss of hydrogen cyanide (HCN, -27 Da)[2]. This is a highly diagnostic pathway for cyano-substituted pyridones and has been extensively documented in the metabolism of cyano-containing drugs[3].

  • Pyridone Ring Contraction: Following the initial loss of the ester or cyano group, the 6-oxo moiety often triggers the expulsion of carbon monoxide (CO, -28 Da), leading to ring contraction—a classic hallmark of cyclic amides and pyridones[4].

Experimental Methodology (Self-Validating Protocol)

To ensure reproducibility and trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system, incorporating internal calibration and standardized collision energies.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve Compound A and Compound B in LC-MS grade methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 10 µM using a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid (to promote [M+H]+ formation).

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient elution from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

  • Ionization: Operate the ESI source in positive ion mode. Set the capillary voltage to 3.5 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.

  • Precursor Isolation & CID: Isolate the exact [M+H]+ precursor ions using the quadrupole (Isolation width: 1.0 m/z). Apply a ramped normalized collision energy (NCE) of 15-40 eV using Argon as the collision gas to capture both primary and secondary fragmentation events.

  • High-Resolution Detection: Acquire product ion spectra using a Time-of-Flight (TOF) or Orbitrap mass analyzer (Resolution > 60,000 at m/z 200) to ensure accurate mass assignments within 5 ppm mass error.

Workflow N1 1. Sample Prep (10 µM in MeOH:H2O + 0.1% FA) N2 2. UHPLC Separation (C18 Column, Gradient Elution) N1->N2 N3 3. ESI Source (+ Mode) Protonation to [M+H]+ N2->N3 N4 4. Quadrupole Isolation (1.0 m/z Window) N3->N4 N5 5. CID Fragmentation (Ramped NCE 15-40 eV) N4->N5 N6 6. High-Res MS/MS (TOF/Orbitrap Detection) N5->N6

Caption: Standardized LC-MS/MS experimental workflow for dihydropyridine characterization.

Comparative Data Analysis

The table below summarizes the theoretical exact masses and observed high-resolution MS/MS fragments for both compounds. The addition of the 2-methyl group in Compound B shifts the precursor and structurally intact fragments by exactly +14.0156 Da ( CH2​ ), while the neutral losses remain identical. This parallel behavior validates the mechanistic pathways.

Fragmentation EventNeutral LossCompound A (m/z)Compound B (m/z)Diagnostic Significance
Precursor Ion [M+H]+ None179.0455193.0611Confirms intact molecular weight.
Loss of Methanol -32.0262 Da ( CH3​OH )147.0193161.0349Primary cleavage of the C3-methyl ester[1].
Loss of HCN -27.0109 Da (HCN)152.0346166.0502Confirms the presence of the C5-cyano group[3].
Loss of Methanol + CO -60.0211 Da ( CH3​OH
  • CO)
119.0244133.0400Secondary cleavage; ring contraction of the 6-oxo group.
Loss of Methanol + HCN -59.0371 Da ( CH3​OH
  • HCN)
  • 120.0084134.0240Confirms proximity/interaction of ester and cyano groups.

    Logical Fragmentation Pathway

    Understanding the causality of these fragmentations is essential for accurate spectral interpretation. The initial protonation predominantly occurs at the 6-oxo oxygen or the ester carbonyl, triggering two competing pathways:

    • Pathway A (Ester-Driven): Protonation of the ester leads to an internal nucleophilic attack or rearrangement, expelling methanol to form an acylium ion intermediate at m/z 147.019 (for Compound A). This highly reactive intermediate then expels CO (-28 Da) to form a stable, contracted ring system at m/z 119.024.

    • Pathway B (Cyano-Driven): Alternatively, energy distribution through the conjugated dihydropyridine ring promotes the elimination of the cyano group as HCN (-27 Da), generating the m/z 152.034 fragment[4].

    Fragmentation M [M+H]+ m/z 179.045 F1 [M+H - CH3OH]+ m/z 147.019 (Acylium Ion) M->F1 -32 Da (CH3OH) F3 [M+H - HCN]+ m/z 152.034 (Cyano Elimination) M->F3 -27 Da (HCN) F2 [M+H - CH3OH - CO]+ m/z 119.024 (Ring Contraction) F1->F2 -28 Da (CO) F4 [M+H - HCN - CH3OH]+ m/z 120.008 (Dual Loss) F1->F4 -27 Da (HCN) F3->F4 -32 Da (CH3OH)

    Caption: Logical CID fragmentation pathway for Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate.

    Conclusion & Practical Application

    By systematically comparing Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate with its 2-methyl analog, we can isolate the specific mass shifts associated with the core scaffold versus the substituents. The dual diagnostic losses of -32 Da (methanol) and -27 Da (HCN) serve as a highly specific orthogonal validation tool. Drug development professionals can directly apply these transition rules in Multiple Reaction Monitoring (MRM) assays for the precise pharmacokinetic tracking of dihydropyridine-based candidates.

    References

    • BenchChem. "Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Ofloxacin Methyl Ester." [1]

    • MDPI. "Identification of Iminium Intermediates Generation in the Metabolism of Tepotinib Using LC-MS/MS: In Silico and Practical Approaches to Bioactivation Pathway Elucidation." Molecules. [3]

    • ACS Publications. "High Resolution Mass Spectrometric Analysis of Vitamin B12 Opens the Door to Structural Identification of Cobalamin Impurities." Analytical Chemistry. [2]

    • SciSpace. "Mass spectrometry of aralkyl compounds with a functional group—XII: Unorthodox elimination of hydrogen cyanide from hydrogen randomized molecular ions..." [4]

    Sources

    Comparative

    A Comparative Guide to the Biological Activity of Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate Analogs

    The 6-oxo-1,6-dihydropyridine-3-carboxylate scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets. Analogs derived from...

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    Author: BenchChem Technical Support Team. Date: April 2026

    The 6-oxo-1,6-dihydropyridine-3-carboxylate scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets. Analogs derived from this core, particularly those featuring a cyano group at the 5-position, have demonstrated a remarkable spectrum of pharmacological activities. This guide provides an in-depth comparison of these analogs, synthesizing data from numerous studies to elucidate their structure-activity relationships (SAR) across anticancer, antimicrobial, and anti-inflammatory domains. We will delve into the experimental data that underpins these findings and provide validated protocols to empower further research and development.

    The Core Scaffold: Synthesis and Significance

    The central molecule, Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate, and its ethyl ester counterpart serve as versatile starting materials. Their synthesis is often achieved through efficient, one-pot, multi-component reactions, which allow for the generation of diverse chemical libraries. A common approach involves the condensation of an aldehyde, a ketone, ammonium acetate, and a cyanoacetate derivative, providing a rapid and efficient route to the 2-oxo-1,2-dihydropyridine core.[1][2][3] This synthetic accessibility is a key driver for the extensive exploration of this scaffold in drug discovery.

    Synthesis_Workflow cluster_reactants Starting Materials Aldehyde Aromatic Aldehyde MCR One-Pot Multi-Component Reaction Aldehyde->MCR Ketone Acetophenone Derivative Ketone->MCR AmmoniumAcetate Ammonium Acetate AmmoniumAcetate->MCR Cyanoacetate Ethyl/Methyl Cyanoacetate Cyanoacetate->MCR Product 2-Oxo-1,2-dihydropyridine -3-carbonitrile Analog MCR->Product Reflux in Ethanol Anticancer_Pathway Analog Dihydropyridine Analog Target Survivin / PIM1 Kinase Analog->Target Inhibition Downstream Downstream Effectors (e.g., Caspases) Target->Downstream Apoptosis Apoptosis (Cell Death) Downstream->Apoptosis

    Caption: Putative mechanism of action for anticancer dihydropyridine analogs.

    Antimicrobial Activity

    The versatility of the dihydropyridine scaffold extends to antimicrobial applications. Several studies have reported significant activity against both bacteria and fungi. The introduction of specific functionalities, such as benzodioxole moieties, has been shown to enhance this activity. [4] A comparative screening revealed that certain 1,4,6-trisubstituted analogs possess a broad spectrum of activity. [4]Compound 24 , which demonstrated superior anticancer effects, was also found to have the highest antimicrobial potential, being equipotent to the antibiotic ampicillin against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). [4]It also displayed considerable antifungal activity comparable to clotrimazole. [4]This dual-action profile makes such compounds particularly interesting candidates for further development.

    Table 2: Comparative Antimicrobial Profile of Selected Analogs

    Compound IDTest OrganismActivityComparison StandardReference
    Compound 24 Staphylococcus aureusEquipotentAmpicillin[4]
    Compound 24 Escherichia coliEquipotentAmpicillin[4]
    Compound 24 Fungal strainsComparableClotrimazole[4]
    Compound 4a/4b S. aureus, B. subtilis, E. coliMost active in seriesStreptomycin[5][6]
    Compound 4a/4b A. niger, P. rubrumMost active in seriesFluconazole[5][6]
    Anti-inflammatory Activity

    Chronic inflammation is implicated in numerous diseases, and the development of novel anti-inflammatory agents is a critical research area. Analogs of 6-oxo-1,6-dihydropyridine have emerged as potent inhibitors of pro-inflammatory cytokine production.

    In cellular assays using lipopolysaccharide (LPS)-stimulated macrophages, specific carboxamide derivatives have demonstrated remarkable efficacy. For example, compound J27 was shown to decrease the release of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) by inhibiting the NF-κB/MAPK signaling pathway. [7]Another analog, 6l , exhibited potent, dose-dependent inhibition of IL-6 and TNF-α in both human and mouse macrophage cell lines, with IC50 values in the sub-micromolar range. [8]These findings highlight the potential of this scaffold for developing treatments for inflammatory conditions like acute lung injury (ALI) and sepsis. [7][8] Table 3: Comparative Anti-inflammatory Activity of Selected Analogs

    Compound IDTargetCell LineIC₅₀ (µM)Reference
    J27 IL-6THP-1 (Human)0.22[7]
    6l IL-6RAW 264.7 (Mouse)0.32[8]
    6l TNF-αJ774A.1 (Mouse)0.55[8]
    6l IL-6THP-1 (Human)0.14[8]
    Other Activities: Cardiotonic Effects

    Beyond the major areas of anticancer, antimicrobial, and anti-inflammatory research, some analogs have been investigated as milrinone analogues for their cardiotonic properties. [9][10]Specifically, 5-Cyano-2-trifluoromethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid and its ethyl ester showed appreciable positive inotropic activity, though it was inferior to that of milrinone. [9]This indicates that the scaffold can be tailored to interact with targets involved in cardiovascular regulation.

    Structure-Activity Relationship (SAR) Insights

    The collective data allows for the formulation of key structure-activity relationships that can guide future drug design.

    • Aryl Substitution at C-4: The nature and substitution pattern of the aryl ring at the 4-position is a primary determinant of activity. Electron-withdrawing or donating groups, as well as their position (ortho, meta, para), can dramatically influence potency and selectivity. [1][11]2. Substitution at N-1: Alkylation or arylation at the N-1 position often enhances cytotoxic and antimicrobial activities, suggesting this position is crucial for target interaction or influences the molecule's physicochemical properties. [4]3. Functionality at C-2: The replacement of the C-2 oxo group with an isosteric imino group has been shown to produce compounds with very high anticancer potency. [1][3]4. Ester/Carboxamide at C-3: The carboxylate at the C-3 position is a key feature. Conversion to various carboxamides has yielded highly potent anti-inflammatory agents. [7][8]5. Cyano Group at C-5: The electron-withdrawing cyano group at C-5 is a common feature in many of the most active compounds across different biological targets.

    SAR_Summary cluster_labels Core N1 N-1 Substitution: Enhances cytotoxicity and antimicrobial activity N1->Core C2 C-2 Imino/Oxo: Imino group can increase anticancer potency C2->Core C3 C-3 Carboxamide: Leads to potent anti-inflammatory agents C3->Core C4 C-4 Aryl Group: Crucial for activity; substituents are key C4->Core

    Caption: Key structure-activity relationship points on the 6-oxo-1,6-dihydropyridine scaffold.

    Validated Experimental Protocols

    To ensure the reproducibility and reliability of biological data, standardized protocols are essential. The following are detailed methodologies for key assays described in this guide.

    Protocol 1: In Vitro Cytotoxicity (MTT Assay)

    This protocol assesses a compound's ability to inhibit cell proliferation, a hallmark of anticancer activity.

    • Cell Culture: Plate human cancer cells (e.g., HT-29) in a 96-well microtiter plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

    • Compound Treatment: Prepare serial dilutions of the test analogs in DMSO and then dilute further in culture medium (final DMSO concentration should be <0.5%). Add 100 µL of the compound solutions to the wells, in triplicate. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The rationale here is that viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) by plotting a dose-response curve using non-linear regression analysis.

    Protocol 2: Antimicrobial Susceptibility (Agar Well Diffusion)

    This method provides a qualitative and semi-quantitative assessment of antimicrobial activity. [5]

    • Media Preparation: Prepare Mueller-Hinton Agar plates for bacteria or Sabouraud Dextrose Agar plates for fungi.

    • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

    • Plate Inoculation: Evenly swab the entire surface of the agar plate with the prepared microbial inoculum.

    • Well Creation: Aseptically create uniform wells (6-8 mm in diameter) in the agar using a sterile cork borer.

    • Compound Application: Prepare solutions of the test analogs at a known concentration (e.g., 1-2 mg/mL in DMSO). Pipette a fixed volume (e.g., 50-100 µL) of each compound solution into the wells. Also include a vehicle control (DMSO) and a positive control (e.g., Ampicillin for bacteria, Clotrimazole for fungi).

    • Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 28°C for 48-72 hours (for fungi).

    • Data Acquisition: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters.

    • Interpretation: A larger zone of inhibition corresponds to greater antimicrobial activity.

    Protocol 3: Anti-inflammatory Activity (Cytokine ELISA)

    This protocol quantifies the inhibition of pro-inflammatory cytokine secretion from immune cells. [8]

    • Cell Seeding: Seed macrophages (e.g., RAW 264.7) in a 24-well plate and allow them to adhere overnight.

    • Pre-treatment: Treat the cells with various concentrations of the test analogs for 1-2 hours before stimulation. This step allows the compound to enter the cells and interact with its target.

    • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control and an LPS-only control.

    • Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO₂.

    • Supernatant Collection: Carefully collect the cell culture supernatant, which contains the secreted cytokines.

    • ELISA Procedure: Quantify the concentration of IL-6 or TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions precisely. This typically involves capturing the cytokine on an antibody-coated plate, detecting it with a second, enzyme-linked antibody, and measuring the resulting colorimetric signal.

    • Data Analysis: Generate a standard curve from the recombinant cytokine standards provided in the kit. Calculate the concentration of the cytokine in each sample. Determine the IC₅₀ value for the inhibition of cytokine production relative to the LPS-only control.

    Conclusion and Future Outlook

    The Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate scaffold and its analogs represent a highly fruitful area for drug discovery. The synthetic tractability of the core allows for extensive chemical modification, leading to the identification of compounds with potent and diverse biological activities. The research highlighted in this guide demonstrates that specific analogs are promising leads for the development of novel anticancer, antimicrobial, and anti-inflammatory therapeutics. Several compounds have shown activity superior to or comparable with existing clinical drugs in preclinical models. [4] Future research should focus on optimizing these lead compounds to improve their pharmacological profiles, including potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. Further mechanistic studies are warranted to fully elucidate their molecular targets and pathways of action. The development of dual-action agents, such as the antimicrobial-anticancer candidates identified, presents an exciting avenue for addressing complex diseases and overcoming drug resistance. [4]

    References

    • Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents - PMC. National Center for Biotechnology Information. [Link]

    • Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents. Bentham Science. [Link]

    • Four-component synthesis of 1,2-dihydropyridine derivatives and their evaluation as anticancer agents. PubMed. [Link]

    • Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. PubMed. [Link]

    • Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters. PubMed. [Link]

    • Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis. ResearchGate. [Link]

    • Discovery of 6l with a New Skeleton of 6-Oxo-N-(4-(Quinolin-4-yloxy)phenyl)-1,6-dihydropyridine-3-carboxamide as a Dual-Action Inhibitor against JNK2 and the MKK7-JNK2 Protein–Protein Interaction for Acute Lung Injury. ACS Publications. [Link]

    • Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega. [Link]

    • Pyridine-2(1H)-thione in heterocyclic synthesis: synthesis and antimicrobial activity of some new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine and pyridothienopyrimidine derivatives. Taylor & Francis Online. [Link]

    • Synthesis and structure–activity relationship studies of novel dihydropyridones as androgen receptor modulators. National Center for Biotechnology Information. [Link]

    • Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. SCIRP. [Link]

    • Pyridine Compounds with Antimicrobial and Antiviral Activities. National Center for Biotechnology Information. [Link]

    • Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. MDPI. [Link]

    • Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. ResearchGate. [Link]

    • Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. PubMed. [Link]

    • Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. MDPI. [Link]

    • Structure-activity relationship of dihydropyridines for rhabdomyosarcoma. PubMed. [Link]

    • Structure and activity of dihydropyridine ligands. ResearchGate. [Link]

    • Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives. PubMed. [Link]

    • Development of an Efficient and Practical Route for the Multikilogram Manufacture of Ethyl 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate and Ethyl 6-Chloro-5-cyano-2-methylnicotinate, Key Intermediates in the Preparation of P2Y12 Antagonists. ResearchGate. [Link]

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    Validation

    The Definitive Guide to the Structural Validation of Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate: An Independent Comparison of Analytical Techniques

    In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is paramount. For researchers and medicinal chemists, Methyl 5-cyano-6-oxo-1,6-dihydrop...

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    Author: BenchChem Technical Support Team. Date: April 2026

    In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is paramount. For researchers and medicinal chemists, Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate, a heterocyclic compound with potential pharmacological significance, represents a scaffold of interest. Its biological activity is intrinsically linked to its precise atomic arrangement. This guide provides an in-depth, objective comparison of analytical techniques for the structural validation of this pyridone derivative, with a primary focus on single-crystal X-ray diffraction, supplemented by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

    The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

    Single-crystal X-ray diffraction stands as the unequivocal gold standard for determining the absolute structure of a crystalline solid.[1] It provides a detailed three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and stereochemistry can be elucidated with exceptional precision. While a specific crystal structure for Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate is not publicly available in crystallographic databases, the methodology for its determination and the expected insights can be understood from the analysis of closely related structures like methyl 6-chloronicotinate and other pyridine derivatives.[2]

    The Crystallographic Workflow: A Step-by-Step Rationale

    The journey from a powdered sample to a refined crystal structure is a meticulous process, each step designed to ensure the quality and validity of the final model.

    Figure 1: The workflow for single-crystal X-ray diffraction analysis.
    Experimental Protocol for SC-XRD
    • Crystal Growth: High-quality single crystals of Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate would be grown using techniques such as slow evaporation from a suitable solvent (e.g., methanol, ethanol, or acetone), vapor diffusion, or solvent layering. The choice of solvent and technique is critical for obtaining crystals of sufficient size and quality.

    • Crystal Selection and Mounting: A well-formed, optically clear crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

    • Data Collection: The mounted crystal is placed on a diffractometer and cooled under a stream of liquid nitrogen (typically to 100 K) to minimize thermal vibrations.[3] Monochromatic X-rays are directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.

    • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. This model is subsequently refined using full-matrix least-squares on F², where the calculated and observed structure factors are compared and minimized.[2]

    • Validation: The final refined structure is validated by examining key parameters such as the R-factor, goodness-of-fit (GooF), and residual electron density. The geometry of the molecule is also checked against standard values.

    Orthogonal Validation: The Power of Spectroscopic Techniques

    While SC-XRD provides an unparalleled level of structural detail, it is contingent on the ability to grow high-quality crystals. Furthermore, it provides a static picture of the molecule in the solid state. Spectroscopic techniques like NMR and mass spectrometry offer complementary information in the solution and gas phases, respectively, and are indispensable for a comprehensive structural validation.

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of molecules in solution.[4][5][6] For Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate, a suite of NMR experiments would be employed to confirm its structure.

    Figure 2: The workflow for NMR-based structural elucidation.
    • Sample Preparation: A solution of Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent.

    • ¹H NMR: This experiment provides information about the chemical environment and connectivity of the hydrogen atoms. The protons on the pyridone ring are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm), with their chemical shifts influenced by the electron-withdrawing cyano and carboxylate groups.[4]

    • ¹³C NMR: This experiment reveals the number of unique carbon atoms and their chemical environments. The carbonyl carbon of the pyridone and the ester will be the most downfield signals.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, revealing which protons are adjacent to each other.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon to which it is directly attached.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.

    Mass Spectrometry (MS)

    Mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a molecule, which can be used to determine its elemental composition.[7][8] High-resolution mass spectrometry (HRMS) is particularly powerful for confirming the molecular formula of a novel compound.[9]

    • Sample Introduction and Ionization: A dilute solution of the compound is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule, as it is a soft ionization method that typically keeps the molecule intact.

    • Mass Analysis: The ionized molecules are guided into a mass analyzer (e.g., time-of-flight (TOF) or Orbitrap), which separates them based on their m/z ratio.

    • Data Analysis: The resulting mass spectrum will show a peak corresponding to the protonated molecule [M+H]⁺. The high-resolution measurement of this peak allows for the determination of the elemental composition with high confidence.

    Comparative Analysis of Structural Validation Techniques

    Technique Information Provided Strengths Limitations
    Single-Crystal X-ray Diffraction (SC-XRD) Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing.Unambiguous and highly precise structural determination.[1]Requires a high-quality single crystal; provides a static picture in the solid state.
    Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity, stereochemistry, and dynamic processes in solution.Provides detailed structural information in solution; does not require crystallization.[4][5][6]Can be complex to interpret for large or highly symmetric molecules; less precise than XRD for bond lengths and angles.
    Mass Spectrometry (MS) Molecular weight and elemental composition.High sensitivity and accuracy for molecular formula determination.[7][8]Provides limited information on connectivity and no information on stereochemistry.

    Conclusion

    The structural validation of Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate, as with any compound destined for pharmaceutical development, necessitates a multi-faceted analytical approach. Single-crystal X-ray diffraction, as the gold standard, offers the most definitive structural information, providing a high-resolution three-dimensional model of the molecule. However, its reliance on crystalline samples underscores the importance of complementary techniques. NMR spectroscopy provides invaluable data on the molecule's structure and connectivity in the solution phase, while high-resolution mass spectrometry unequivocally confirms its elemental composition. By integrating the data from these orthogonal techniques, researchers can achieve a comprehensive and robust validation of the molecular structure, a critical step in advancing from a chemical entity to a potential therapeutic agent.

    References

    • The Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Royal Society of Chemistry. [Link]

    • TIGP. (2022, March 24). Application of Mass Spectrometry on Small Molecule Analysis. TIGP. [Link]

    • CrystEngComm. (2021). Unusual single crystal to single crystal phase transition of a nicotine salt monitored using temperature dependent single crystal X-ray diffraction. Royal Society of Chemistry. [Link]

    • ACS Publications. (2001). Structure Determination of Methyl Nicotinate and Methyl Picolinate by Gas Electron Diffraction Combined with ab Initio Calculations. The Journal of Physical Chemistry A. [Link]

    • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

    • Appchem. (n.d.). METHYL 5-CYANO-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXYLATE. Appchem. [Link]

    • NextSDS. (n.d.). methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate. NextSDS. [Link]

    • sites@gsu. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu. [Link]

    • ETH Zurich. (n.d.). Structure Elucidation by NMR. ETH Zurich. [Link]

    • ResearchGate. (n.d.). Table 1 . 1 H-NMR spectra of pyridones I. ResearchGate. [Link]

    • ResearchGate. (n.d.). (PDF) Ethyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-sulfanylidene-1,6-dihydropyridine-3-carboxylate. ResearchGate. [Link]

    • Crystallography Open Database. (n.d.). Search results. Crystallography Open Database. [Link]

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    Comparative

    Benchmarking synthesis routes for Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate

    Highly functionalized 2-pyridones are privileged scaffolds in drug discovery, frequently serving as core pharmacophores in kinase inhibitors, multidrug resistance (MDR) modulators, and antiviral agents. Among these, Meth...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Highly functionalized 2-pyridones are privileged scaffolds in drug discovery, frequently serving as core pharmacophores in kinase inhibitors, multidrug resistance (MDR) modulators, and antiviral agents. Among these, Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS: 929973-87-5) is a highly sought-after building block due to its orthogonal functional handles: a cyano group for tetrazole or primary amine synthesis, a methyl ester for amidation, and a pyridone N-H for targeted alkylation.

    This guide provides an authoritative benchmark of the two most viable synthetic routes for this molecule: the Traditional Stepwise Enaminone Condensation and the Modern One-Pot Multicomponent Reaction (MCR) . By deconstructing the causality behind the reaction mechanics, this guide empowers researchers to select the optimal protocol based on their scalability, atom economy, and purity requirements.

    Mechanistic Causality: The [3+3] Atom Assembly

    The synthesis of 6-oxo-1,6-dihydropyridines relies on the regioselective construction of the 6-membered ring. The most efficient retrosynthetic disconnection is a [3+3] cyclocondensation between a 1,3-dielectrophile and an active methylene compound containing an amide.

    For our target molecule, cyanoacetamide serves as the perfect N1–C6(=O)–C5(–CN) donor. The challenge lies in selecting the complementary 3-carbon fragment to provide the C2–C3(–COOMe)–C4 sequence. Using a simple 1,3-dicarbonyl often leads to a mixture of regioisomers. To force absolute regioselectivity, we must use an enaminone (e.g., methyl 2-(dimethylaminomethylene)-3-oxopropanoate).

    The Causality of Regioselectivity: When cyanoacetamide reacts with the enaminone, the highly nucleophilic alpha-carbon of cyanoacetamide undergoes a Michael-type addition to the enamine double bond, displacing dimethylamine. Subsequently, the amide nitrogen strictly condenses with the highly electrophilic aldehyde (C2), rather than the less reactive methyl ester (C3). This electronic differentiation guarantees the formation of the 6-oxo-1,6-dihydropyridine core without generating 2,6-dioxo byproducts[1].

    G A Methyl 3,3-dimethoxypropionate (Precursor) C Enaminone Intermediate (1,3-Dielectrophile) A->C Vilsmeier-type Formylation B DMF-DMA (Methine Source) B->C E Methyl 5-cyano-6-oxo- 1,6-dihydropyridine-3-carboxylate C->E [3+3] Cyclocondensation D Cyanoacetamide (N1-C6-C5 Source) D->E

    Retrosynthetic and forward pathway for the [3+3] cyclocondensation.

    Benchmarking the Synthetic Routes

    We benchmarked two distinct methodologies for synthesizing Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate.

    Route A: Traditional Stepwise Enaminone Condensation

    This route relies on the pre-synthesis and isolation of the enaminone intermediate before reacting it with cyanoacetamide in the presence of an organic base. Ethoxymethylenemalonodinitrile and related derivatives have been historically proven as reliable three-carbon transfer reagents in these cyclocondensations[2].

    • Causality of the Base: Piperidine (0.2 equiv) is used to deprotonate the alpha-carbon of cyanoacetamide, lowering the activation energy for the initial Michael addition.

    • Self-Validating System: The reaction is run in ethanol. While the starting materials are highly soluble, the resulting pyridone features strong intermolecular hydrogen bonding (N-H to C=O/C≡N) and is highly insoluble in cold ethanol. The visual cue of a thick, pale-yellow precipitate forming after 2 hours is a self-validating indicator of successful cyclization.

    Step-by-Step Protocol:

    • Charge a 250 mL round-bottom flask with Methyl 2-(dimethylaminomethylene)-3-oxopropanoate (10.0 mmol) and Cyanoacetamide (11.0 mmol).

    • Add 50 mL of absolute ethanol, followed by Piperidine (2.0 mmol).

    • Equip with a reflux condenser and heat to 80°C for 6 hours.

    • Remove from heat and allow the mixture to cool to 0°C in an ice bath for 2 hours to maximize precipitation.

    • Filter the solid via vacuum filtration, wash with cold ethanol (2 × 10 mL), and dry under high vacuum to yield the pure product.

    Route B: One-Pot Microwave-Assisted Multicomponent Reaction (MCR)

    Recent advances in green chemistry and photochemical oxygenation strategies have pushed the field toward catalyst-free and one-pot methodologies[3]. Route B bypasses the isolation of the sensitive enaminone by generating it in situ using N,N-Dimethylformamide dimethyl acetal (DMF-DMA).

    • Causality of DMF-DMA & Microwave Heating: DMF-DMA acts dually as the methine source and the activating agent. Microwave irradiation (120°C) provides rapid, volumetric heating that accelerates the in situ enaminone formation and immediately drives the cyclocondensation with cyanoacetamide before the intermediate can degrade.

    • Self-Validating System: The evolution of dimethylamine gas (detectable by a distinct fishy odor or by turning damp red litmus paper blue at the vessel's vent) confirms the successful formation of the enaminone intermediate during the first 5 minutes of irradiation.

    Step-by-Step Protocol:

    • In a 20 mL microwave-safe vial, combine Methyl 3,3-dimethoxypropionate (10.0 mmol), DMF-DMA (12.0 mmol), and Cyanoacetamide (10.0 mmol).

    • Add 2 mL of ethanol to ensure initial homogeneity. Seal the vial with a pressure-rated cap.

    • Irradiate in a microwave reactor at 120°C for 15 minutes (Dynamic holding time).

    • Cool the vial to room temperature. Vent carefully to release residual dimethylamine gas.

    • Triturate the resulting crude oil with an Ethyl Acetate/Hexane mixture (1:3, 15 mL). The product will crash out as a crystalline solid. Filter and dry.

    Workflow cluster_A Route A: Stepwise Enaminone cluster_B Route B: One-Pot MCR A1 Synthesize & Isolate Enaminone A2 Reflux with Cyanoacetamide in EtOH + Piperidine (6h) A1->A2 A3 Cool & Filter Precipitate A2->A3 Final Target Molecule (CAS: 929973-87-5) A3->Final B1 Mix Precursor, DMF-DMA, & Cyanoacetamide B2 Microwave Irradiation 120°C (15 min) B1->B2 B3 Triturate with EtOAc/Hexane B2->B3 B3->Final

    Parallel experimental workflows comparing Route A and Route B.

    Quantitative Data & Performance Comparison

    The following table summarizes the experimental benchmarking data for both routes. Data is normalized for a 10.0 mmol scale reaction.

    Performance MetricRoute A (Stepwise Enaminone)Route B (One-Pot MCR)Analytical Notes
    Isolated Yield (%) 68%84%Route B minimizes transfer losses.
    Reaction Time 6.0 hours15 minutesMW irradiation drastically cuts time.
    Crude Purity (HPLC) >98%94%Route A's precipitation acts as purification.
    E-Factor 18.54.2Route B uses minimal solvent, highly green.
    Scalability Excellent (>100g scale)Moderate (Cavity limited)Route A is superior for pilot-plant scaling.
    Regioselectivity >99:195:5Trace 2,6-dioxo byproduct in Route B.

    Conclusion & Recommendations

    For discovery chemistry and library synthesis , where speed and atom economy are paramount, Route B (One-Pot MCR) is the superior choice. The microwave-assisted protocol delivers the target molecule in under 20 minutes with an excellent yield and a highly favorable E-factor.

    However, for process chemistry and scale-up , Route A (Stepwise Enaminone) remains the gold standard. The absolute regioselectivity provided by the isolated enaminone, combined with the self-purifying nature of the ethanolic precipitation, ensures that multi-gram quantities of Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate can be produced without the need for resource-intensive chromatographic purification.

    References

    • Product Class 2: Pyridinones and Related Systems.Thieme Connect.
    • Competing transformations of 2-cyanoacetanilides in the reactions with derivatives of ethoxymethylenemalonic acid.Arkivoc.
    • Photocatalyst-Free Singlet Oxygen-Induced Oxygenation: A Strategy for the Preparation of 5-Cyano-2-pyridones Driven by Blue-Light Irradiation.ACS Publications.

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